Product packaging for Terevalefim(Cat. No.:CAS No. 500128-99-4)

Terevalefim

カタログ番号: B8198262
CAS番号: 500128-99-4
分子量: 176.24 g/mol
InChIキー: FOHWAQGURRYJFK-ONEGZZNKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Terevalefim is under investigation in clinical trial NCT02474667 (Reduce the Severity of DGF in Recipients of a Deceased Donor Kidney).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2S B8198262 Terevalefim CAS No. 500128-99-4

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-[(E)-2-thiophen-2-ylethenyl]-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c1-2-9(12-7-1)4-3-8-5-6-10-11-8/h1-7H,(H,10,11)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHWAQGURRYJFK-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC2=CC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C2=CC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070881-42-3
Record name Terevalefim [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1070881423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terevalefim
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16397
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TEREVALEFIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG91UXK2M5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Terevalefim: A Deep Dive into its Mechanism of Action as a c-Met Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

UNIONDALE, NY – Terevalefim (formerly ANG-3777) is a small molecule hepatocyte growth factor (HGF) mimetic developed to activate the c-Met receptor signaling pathway, thereby promoting cellular repair and regeneration. This technical guide provides an in-depth overview of the mechanism of action of this compound, targeted at researchers, scientists, and drug development professionals.

Core Mechanism: c-Met Receptor Agonism

This compound functions as a selective agonist of the c-Met receptor, a receptor tyrosine kinase that is the natural receptor for hepatocyte growth factor (HGF). The binding of this compound to the c-Met receptor mimics the biological activity of HGF, initiating a cascade of intracellular signaling events that are crucial for tissue repair and protection from injury.[1][2] Preclinical studies have demonstrated that this compound's activity is dependent on the presence of c-Met.[1]

Upon binding, this compound induces the dimerization and subsequent phosphorylation of the c-Met receptor.[1][3] This activation is selective, as studies have shown that this compound does not induce the phosphorylation of other receptor tyrosine kinases such as IFGR, Tie2, EGFR, or FGFR.

Signaling Pathway Activation

The activation of the c-Met receptor by this compound triggers a well-defined downstream signaling cascade. This pathway plays a pivotal role in mediating the therapeutic effects of the compound, which include promoting cell proliferation, migration, and morphogenesis, while inhibiting apoptosis. A key downstream effector of this pathway is the extracellular signal-regulated kinase (ERK), which is phosphorylated upon c-Met activation by this compound.

The signaling cascade initiated by this compound is crucial for its protective and regenerative effects observed in preclinical models of acute kidney injury (AKI) and other conditions involving tissue damage.

Terevalefim_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (HGF Mimetic) cMet_inactive c-Met Receptor (Inactive) This compound->cMet_inactive Binds to cMet_dimer Dimerized & Phosphorylated c-Met Receptor (Active) cMet_inactive->cMet_dimer Induces Dimerization & Phosphorylation ERK ERK cMet_dimer->ERK Activates pERK Phosphorylated ERK (p-ERK) ERK->pERK Phosphorylation Cellular_Response Cellular Response (Proliferation, Anti-apoptosis) pERK->Cellular_Response Leads to

This compound-induced c-Met signaling cascade.

Quantitative Data from Preclinical and Clinical Studies

While specific binding affinities (Kd) and in vitro EC50 values for c-Met phosphorylation are not publicly available, dose-response relationships have been established in several studies.

Study TypeModel/SystemDosage/ConcentrationObserved EffectReference
Preclinical Rat model of HgCl2-induced renal dysfunction0.22, 0.66, 2, 4, or 12 mg/kg i.p.Dose-dependent attenuation of renal dysfunction.
Preclinical Rat model of renal ischemia-reperfusion2 mg/kg i.v.Robust increase in phosphorylated c-Met levels in the kidney at 24 hours post-reperfusion.
Preclinical Rat hepatocyte study40 mg/kg i.p.Peak phosphorylation of c-Met in the liver at 1-hour post-injection.
Preclinical Rat renal transplantation10 µM in organ preservation fluid & 2 mg/kg i.p. dailyReduced serum creatinine and BUN levels on Day 7 post-transplantation.
Clinical (Phase 2) Human renal transplant recipients with delayed graft function2 mg/kg i.v. (three once-daily infusions)Increased likelihood of achieving ≥1200 ml urine output over 24 hours by day 28.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the mechanism of action of this compound.

Western Blot for c-Met Phosphorylation

This protocol is designed to assess the level of c-Met phosphorylation in tissue or cell lysates following treatment with this compound.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_detection Detection A Treat cells/tissues with this compound B Lyse cells/tissues in RIPA buffer with phosphatase inhibitors A->B C Determine protein concentration (e.g., BCA assay) B->C D Separate proteins by SDS-PAGE C->D E Transfer proteins to a PVDF membrane D->E F Block membrane (e.g., 5% BSA) E->F G Incubate with primary antibody (e.g., anti-phospho-c-Met) F->G H Wash membrane G->H I Incubate with HRP-conjugated secondary antibody H->I J Wash membrane I->J K Add chemiluminescent substrate J->K L Image blot using a chemiluminescence detector K->L Cell_Proliferation_Assay A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with varying concentrations of this compound B->C D Incubate for a defined period (e.g., 24-72 hours) C->D E Add proliferation reagent (e.g., MTT, MTS, or resazurin) D->E F Incubate for 1-4 hours E->F G Measure absorbance or fluorescence with a plate reader F->G H Analyze data to determine effect on cell proliferation G->H

References

An In-Depth Technical Guide to the c-Met Receptor Activation by Terevalefim

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terevalefim (formerly known as ANG-3777) is a small molecule, hepatocyte growth factor (HGF) mimetic that has been investigated for its therapeutic potential in various conditions, including acute kidney injury and delayed graft function.[1][2][3] Its mechanism of action centers on the selective activation of the c-Met receptor, a receptor tyrosine kinase that plays a crucial role in cellular proliferation, migration, morphogenesis, and tissue regeneration.[1][2] Dysregulation of the HGF/c-Met signaling pathway is implicated in both tumorigenesis and organ repair, making it a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of the activation of the c-Met receptor by this compound, detailing the downstream signaling pathways, quantitative data from preclinical studies, and the experimental protocols used to elucidate its mechanism of action.

Mechanism of Action: c-Met Receptor Activation

This compound functions as an agonist of the c-Met receptor, mimicking the biological activity of its natural ligand, HGF. Upon binding to the extracellular domain of c-Met, this compound induces a conformational change in the receptor, leading to its dimerization and subsequent autophosphorylation of key tyrosine residues within its intracellular kinase domain. This phosphorylation cascade initiates a series of downstream signaling events that orchestrate a range of cellular responses.

Preclinical studies have demonstrated that this compound selectively activates the c-Met receptor. In vivo experiments have shown that administration of this compound leads to the phosphorylation of c-Met in a dose- and time-dependent manner. Importantly, these studies have also confirmed the selectivity of this compound, as it did not induce the phosphorylation of other receptor tyrosine kinases, such as VEGFR, EGFR, FGFR, or Tie2. This high degree of selectivity is a critical attribute for a therapeutic agent, minimizing the potential for off-target effects.

Downstream Signaling Pathways

The activation of the c-Met receptor by this compound triggers a cascade of intracellular signaling pathways that are central to its biological effects. The primary pathways activated include:

  • RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a key regulator of cell proliferation, differentiation, and survival.

  • Phosphoinositide 3-Kinase (PI3K)/AKT Pathway: This pathway is critically involved in cell survival, growth, and proliferation.

  • Signal Transducer and Activator of Transcription (STAT) Pathway: This pathway plays a significant role in cytokine signaling and the regulation of gene expression involved in cell growth and differentiation.

The activation of these pathways culminates in various cellular responses, including decreased apoptosis, increased cell proliferation and migration, and the promotion of tissue repair and regeneration.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

In Vivo c-Met Phosphorylation
Parameter Observation
Animal Model Sprague-Dawley Rats
Tissue Liver
Dose 40 mg/kg (intraperitoneal)
Effect Time-dependent increase in c-Met phosphorylation, with peak intensity at 1-hour post-injection.
Tissue Kidney (Ischemia-Reperfusion Model)
Dose 2 mg/kg (intravenous)
Effect Robust increase in phosphorylated c-Met at 24 hours post-reperfusion.
In Vivo Dose-Response Study (Qualitative)
Parameter Observation
Animal Model Rats
Doses 0.22, 0.66, 2, 4, or 12 mg/kg (intraperitoneal)
Effect Dose-dependent increase in c-Met phosphorylation.
In Vitro Cell Proliferation Assay
Parameter Observation
Cell Line Human Umbilical Vein Endothelial Cells (HUVECs)
Concentrations 0.44, 1.78, and 7.1 µM
Effect Dose-dependent inhibition of cell proliferation.
Kinase Selectivity
Parameter Observation
Receptors Tested VEGFR, EGFR, FGFR, Tie2
Effect of this compound No significant phosphorylation observed.

Experimental Protocols

Western Blot Analysis of c-Met Phosphorylation in Rat Liver Tissue

This protocol describes the methodology for assessing the phosphorylation of the c-Met receptor in rat liver tissue following the administration of this compound.

1. Animal Treatment:

  • Adult male Sprague-Dawley rats are treated with a 40 mg/kg intraperitoneal injection of this compound or a vehicle control.
  • Animals are euthanized at various time points (e.g., 0, 30, 60, and 120 minutes) post-injection.

2. Tissue Harvesting and Lysate Preparation:

  • Immediately following euthanasia, the liver is surgically excised and flash-frozen in liquid nitrogen to preserve protein phosphorylation states.
  • The frozen liver tissue is homogenized in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
  • The homogenate is centrifuged at high speed to pellet cellular debris, and the supernatant containing the protein lysate is collected.

3. Protein Quantification:

  • The total protein concentration of each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

4. SDS-PAGE and Western Blotting:

  • Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
  • The membrane is incubated with a primary antibody specific for phosphorylated c-Met (p-c-Met). A separate membrane can be probed with an antibody for total c-Met to serve as a loading control.
  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

6. Detection and Analysis:

  • The HRP substrate is added to the membrane, which generates a chemiluminescent signal.
  • The signal is captured using an imaging system, and the intensity of the bands corresponding to p-c-Met and total c-Met is quantified using densitometry software.

HUVEC Proliferation (MTT) Assay

This protocol outlines a representative method for assessing the effect of this compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) using a colorimetric MTT assay.

1. Cell Culture:

  • HUVECs are cultured in appropriate endothelial cell growth medium and maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

3. Compound Treatment:

  • The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.44, 1.78, and 7.1 µM) or a vehicle control.

4. Incubation:

  • The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

5. MTT Addition:

  • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plate is incubated for a further 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

6. Solubilization:

  • A solubilization solution (e.g., DMSO or a specialized reagent) is added to each well to dissolve the formazan crystals.

7. Absorbance Measurement:

  • The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, metabolically active cells.

8. Data Analysis:

  • The percentage of cell proliferation is calculated relative to the vehicle-treated control cells.

Visualizations

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (HGF Mimetic) cMet c-Met Receptor This compound->cMet Binds to Dimerization Dimerization & Autophosphorylation cMet->Dimerization Induces PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT STAT Dimerization->STAT AKT AKT PI3K->AKT Cellular_Response Cellular Response (Proliferation, Survival, Migration) AKT->Cellular_Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cellular_Response STAT->Cellular_Response

Caption: c-Met Signaling Pathway Activated by this compound.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_gel_transfer Gel Electrophoresis & Transfer cluster_immunoblot Immunoblotting & Detection Animal_Treatment 1. Animal Treatment (this compound or Vehicle) Tissue_Harvest 2. Tissue Harvesting (e.g., Liver) Animal_Treatment->Tissue_Harvest Lysate_Prep 3. Lysate Preparation Tissue_Harvest->Lysate_Prep Protein_Quant 4. Protein Quantification Lysate_Prep->Protein_Quant SDS_PAGE 5. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 6. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-p-c-Met) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Densitometry Analysis Detection->Analysis

Caption: Western Blot Experimental Workflow.

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed HUVECs in 96-well plate Compound_Treatment 2. Treat with this compound Cell_Seeding->Compound_Treatment Incubation 3. Incubate for 24-72h Compound_Treatment->Incubation MTT_Addition 4. Add MTT Reagent Incubation->MTT_Addition Formazan_Formation 5. Incubate for 2-4h (Formazan crystal formation) MTT_Addition->Formazan_Formation Solubilization 6. Add Solubilization Solution Formazan_Formation->Solubilization Absorbance_Reading 7. Read Absorbance at 570nm Solubilization->Absorbance_Reading Data_Analysis 8. Calculate % Proliferation Absorbance_Reading->Data_Analysis

Caption: HUVEC Proliferation (MTT) Assay Workflow.

References

An In-depth Technical Guide to the Discovery and Synthesis of Terevalefim (ANG-3777)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terevalefim, also known as ANG-3777, is a small molecule designed to mimic the biological activity of hepatocyte growth factor (HGF). It functions as a selective agonist of the c-Met receptor, a tyrosine kinase that plays a crucial role in cellular growth, motility, and tissue regeneration. Developed by Angion Biomedica Corp. (now Elicio Therapeutics), this compound has been investigated for its therapeutic potential in various conditions involving acute organ injury, particularly those affecting the kidneys and lungs. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical development of this compound.

Discovery and Synthesis

While a definitive, publicly disclosed step-by-step synthesis protocol for this compound remains proprietary, its chemical structure, containing a pyrazole and a thiophene moiety, suggests a plausible synthetic pathway rooted in established heterocyclic chemistry. The synthesis would likely involve a multi-step process culminating in the formation of the core structure through reactions such as condensation, cyclization, and cross-coupling.

A potential, though not definitively confirmed, synthetic approach could involve the reaction of a thiophene-containing precursor with a pyrazole derivative. The synthesis of related pyrazole-thiophene compounds often involves the condensation of a hydrazine with a diketone, followed by cyclization to form the pyrazole ring. The thiophene component could be introduced through various cross-coupling methodologies.

Mechanism of Action: c-Met Signaling Pathway

This compound exerts its biological effects by selectively binding to and activating the c-Met receptor. This activation mimics the natural ligand, HGF, initiating a cascade of intracellular signaling events that promote tissue repair and protection from injury. Upon binding, this compound induces the dimerization and autophosphorylation of the c-Met receptor, creating docking sites for various downstream signaling proteins.

Key signaling pathways activated by this compound include:

  • PI3K/Akt Pathway: This pathway is central to cell survival and proliferation.

  • RAS/MAPK (ERK) Pathway: This cascade is involved in cell growth, differentiation, and migration.

  • STAT3 Pathway: This pathway plays a role in inflammation and cell survival.

The activation of these pathways ultimately leads to a reduction in apoptosis (programmed cell death) and an increase in cellular proliferation and migration, which are essential for tissue regeneration and repair.[1] Preclinical studies have confirmed that this compound selectively phosphorylates the c-Met receptor and its downstream effector, ERK, without activating other growth factor receptors such as IFGR, Tie2, EGFR, or FGFR.[2]

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/Akt Pathway cluster_ras RAS/MAPK Pathway cluster_stat STAT Pathway This compound This compound (ANG-3777) cMet c-Met Receptor This compound->cMet Binds and Activates PI3K PI3K cMet->PI3K Phosphorylates GRB2_SOS GRB2/SOS cMet->GRB2_SOS Recruits STAT3 STAT3 cMet->STAT3 Phosphorylates Akt Akt PI3K->Akt Cell_Survival_Proliferation Cell Survival & Proliferation Akt->Cell_Survival_Proliferation RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Growth_Migration Cell Growth & Migration ERK->Cell_Growth_Migration STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Gene_Transcription Gene Transcription (Anti-inflammatory, Survival) STAT3_dimer->Gene_Transcription

Figure 1: this compound-activated c-Met signaling pathway.

Preclinical Data

The efficacy and mechanism of action of this compound have been evaluated in a range of in vitro and in vivo preclinical models.

In Vitro Studies

In vitro experiments have demonstrated that this compound induces c-Met dimerization and phosphorylation in a dose-dependent manner in various cell lines, including rat neuronal Schwann cells (RSC96), human cortical neuron cells (HCN-2), and human umbilical vein endothelial cells (HUVECs).[1] The peak phosphorylation of the c-Met receptor was observed at 30 minutes following treatment.[1] Furthermore, the proliferative effect of this compound was shown to be c-Met dependent, as the use of c-Met small interfering RNA (siRNA) in HUVECs resulted in a significant reduction in cell proliferation in response to the compound.[1]

Parameter Cell Line Concentration Range Observation Reference
c-Met Dimerization & PhosphorylationRSC96, HCN-2Not specifiedInduced dimerization and dose-dependent phosphorylation.
c-Met Dependent ProliferationHUVECs0.44 to 1.74 µMStimulation of proliferation, which was eliminated by c-Met siRNA.
Downstream SignalingRSC96Not specifiedSelective phosphorylation of ERK.
In Vivo Studies

Preclinical in vivo studies in animal models of acute kidney injury (AKI) have demonstrated the therapeutic potential of this compound. In rat and dog models of ischemia-reperfusion-induced renal injury, this compound treatment attenuated renal dysfunction, increased urine output, and improved survival. The compound was found to be efficacious both when administered before the ischemic event and when initiated up to 24 hours after the injury. In vivo studies also confirmed that this compound induces the phosphorylation of c-Met in the liver and kidneys of rats.

Animal Model Injury Model Dosing Regimen Key Findings Reference
Sprague-Dawley Rats60-min renal ischemia & 96-hr reperfusion0.2 mg/kg or 2 mg/kg IV, once daily for 96 hrsSignificantly increased urine output; improved survival at 0.2 mg/kg.
Beagle Dogs120-min renal ischemia & 7-day reperfusion10 mg/kg IV, once daily for 4 daysReduced Blood Urea Nitrogen (BUN) and Creatinine (Cr).
Sprague-Dawley RatsNormal (no injury)40 mg/kg IP, single dosePeak phosphorylation of liver c-Met at 1 hour post-injection.
Sprague-Dawley Rats60-min unilateral renal ischemia & 24-hr reperfusion2 mg/kg IV at reperfusion and 18 hrs post-reperfusionRobust increase in phosphorylated kidney c-Met at 24 hours.

Experimental Protocols

In Vitro c-Met Phosphorylation Assay

Objective: To assess the ability of this compound to induce c-Met phosphorylation in cultured cells.

Methodology:

  • Cell Culture: Rat neuronal Schwann cells (RSC96) or human cortical neuron cells (HCN-2) are cultured in appropriate media and conditions until they reach 80-90% confluency.

  • Treatment: Cells are treated with varying concentrations of this compound or HGF (as a positive control) for specified time points (e.g., 30 minutes).

  • Cell Lysis: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is then probed with primary antibodies specific for phosphorylated c-Met and total c-Met, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

phosphorylation_workflow Start Start: Cultured Cells (RSC96 or HCN-2) Treatment Treat with this compound or HGF Start->Treatment Lysis Cell Lysis with RIPA Buffer Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Probing Probe with Primary Antibodies (p-c-Met, total c-Met) Transfer->Probing Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Probing->Secondary_Ab Detection ECL Detection and Analysis Secondary_Ab->Detection End End: Quantify c-Met Phosphorylation Detection->End

Figure 2: Workflow for in vitro c-Met phosphorylation assay.

In Vivo Rat Model of Renal Ischemia-Reperfusion Injury

Objective: To evaluate the efficacy of this compound in a rat model of acute kidney injury.

Methodology:

  • Animal Model: Adult male Sprague-Dawley rats are used for the study.

  • Surgical Procedure: Animals are anesthetized, and a midline laparotomy is performed. The renal pedicle of one kidney is clamped for 60 minutes to induce ischemia. The contralateral kidney may be removed (nephrectomy) to ensure the assessment of the injured kidney's function.

  • Treatment: this compound (e.g., 2 mg/kg) or vehicle is administered intravenously at the onset of reperfusion and at subsequent time points (e.g., 18 hours post-reperfusion).

  • Monitoring and Sample Collection: Animals are monitored for survival. Blood and urine samples are collected at various time points to measure markers of renal function, such as BUN and creatinine.

  • Tissue Analysis: At the end of the study period, animals are euthanized, and the kidneys are harvested for histological analysis and Western blotting to assess c-Met phosphorylation.

in_vivo_workflow Start Start: Sprague-Dawley Rats Anesthesia Anesthetize Rats Start->Anesthesia Surgery Induce 60-min Renal Ischemia Anesthesia->Surgery Treatment Administer this compound or Vehicle Surgery->Treatment Monitoring Monitor Survival and Collect Blood/Urine Samples Treatment->Monitoring Euthanasia Euthanize and Harvest Kidneys Monitoring->Euthanasia Analysis Histological and Western Blot Analysis Euthanasia->Analysis End End: Assess Renal Function and c-Met Phosphorylation Analysis->End

Figure 3: Workflow for in vivo rat renal ischemia-reperfusion model.

Clinical Development

This compound has been evaluated in several clinical trials for its potential to treat acute organ injuries.

Delayed Graft Function (DGF) in Kidney Transplant Recipients

A Phase 2 trial investigated this compound in patients undergoing renal transplantation who were at high risk for DGF. In this study, patients treated with 2 mg/kg of this compound were more likely to achieve the primary endpoint of producing ≥1200 cc of urine over 24 hours by day 28 post-transplantation compared to placebo (83.3% vs. 50%).

A subsequent Phase 3 trial, however, did not meet its primary endpoint of a statistically significant difference in estimated glomerular filtration rate (eGFR) at day 360 between the this compound and placebo groups. Despite this, a numerically lower incidence of graft failure was observed in the this compound group (3.2% vs. 8.1%).

Clinical Trial Phase Indication Dosing Regimen Primary Endpoint Key Outcomes Reference
Phase 2Delayed Graft Function2 mg/kg IV, once daily for 3 daysTime to achieve ≥1200 cc urine over 24 hrs83.3% of this compound group vs. 50% of placebo group met the primary endpoint.
Phase 3Delayed Graft Function2 mg/kg IV, once daily for 3 dayseGFR at day 360No statistically significant difference from placebo. Numerically lower graft failure.
Cardiac Surgery-Associated Acute Kidney Injury (CSA-AKI)

This compound was also evaluated in a Phase 2 trial for the prevention of AKI in patients undergoing cardiac surgery with cardiopulmonary bypass. The study did not demonstrate a significant difference in the primary endpoint, which was the severity of AKI, between the this compound and placebo groups.

Clinical Trial Phase Indication Dosing Regimen Primary Endpoint Key Outcomes Reference
Phase 2Cardiac Surgery-Associated AKI2 mg/kg IV, once daily for 4 daysSeverity of AKI (mean area under the curve of % increase in serum creatinine)No significant difference between this compound and placebo.

Conclusion

This compound is a novel small molecule HGF mimetic that selectively activates the c-Met signaling pathway, leading to cellular responses that are critical for tissue repair and regeneration. Preclinical studies have provided a strong rationale for its development in acute organ injuries by demonstrating its ability to reduce apoptosis and promote cell proliferation in a c-Met-dependent manner. While clinical trials in delayed graft function and cardiac surgery-associated acute kidney injury have not consistently met their primary endpoints, the compound has shown signals of biological activity and a favorable safety profile. Further research may be warranted to explore the full therapeutic potential of this compound in other indications or in specific patient subpopulations. This technical guide provides a foundational understanding of the discovery, synthesis, and biological activity of this compound for scientists and researchers in the field of drug development.

References

Terevalefim: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Terevalefim (formerly known as ANG-3777) is a small molecule designed as a mimetic of hepatocyte growth factor (HGF). It selectively binds to and activates the c-Met receptor, a tyrosine kinase that plays a crucial role in cellular growth, motility, and tissue regeneration.[1] By mimicking the biological activity of HGF, this compound has been investigated as a therapeutic agent for acute organ injuries, with a primary focus on kidney-related conditions such as delayed graft function (DGF) in kidney transplant recipients and cardiac surgery-associated acute kidney injury (CSA-AKI).[2][3][4] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, along with insights into its mechanism of action and the experimental methodologies used in its evaluation.

Mechanism of Action: c-Met Receptor Activation

This compound's therapeutic potential stems from its ability to activate the HGF/c-Met signaling pathway. This pathway is central to tissue repair and organ recovery.[1] Preclinical studies have demonstrated that this compound induces the dimerization and subsequent phosphorylation of the c-Met receptor. This activation initiates a cascade of downstream signaling events that are dependent on the presence of c-Met. In vivo experiments have confirmed that this compound selectively phosphorylates the c-Met receptor in a dose- and time-dependent manner, leading to the activation of downstream effectors such as ERK. Notably, this compound's activity is specific to the c-Met receptor, with no observed phosphorylation of other growth factor receptors like IFGR, Tie2, EGFR, or FGFR. One of the key advantages of this compound is its substantially longer half-life compared to natural HGF, which is intended to provide a more sustained therapeutic effect.

This compound Mechanism of Action This compound This compound (ANG-3777) cMet c-Met Receptor This compound->cMet Dimerization Receptor Dimerization cMet->Dimerization Phosphorylation Phosphorylation Dimerization->Phosphorylation Downstream Downstream Signaling (e.g., ERK) Phosphorylation->Downstream CellularResponse Cellular Response (e.g., Tissue Repair, Organ Recovery) Downstream->CellularResponse

Figure 1: this compound's activation of the c-Met signaling pathway.

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound in humans remains largely unpublished in the public domain. Information from Phase 1 clinical trials in healthy volunteers (NCT04898907) and subjects on hemodialysis (NCT04958187), as well as a [14C] absorption, metabolism, and excretion study, has not been made publicly available. Consequently, key pharmacokinetic parameters such as Cmax, AUC, elimination half-life, clearance, and volume of distribution are not available for inclusion in this guide.

Pharmacodynamics

The pharmacodynamic effects of this compound have been primarily assessed through clinical outcomes in Phase 2 and Phase 3 trials and through biomarker analysis in preclinical studies.

Preclinical Pharmacodynamics

In vivo studies in rat models of renal injury have demonstrated that this compound induces the phosphorylation of c-Met in the liver and kidneys. In a rat model of renal ischemia and reperfusion, intravenous administration of this compound at 2 mg/kg resulted in a robust increase in phosphorylated c-Met levels in the kidney at 24 hours post-reperfusion. Another study in healthy rats showed that a 40 mg/kg intraperitoneal injection of this compound led to peak phosphorylation of liver c-Met at 1-hour post-injection.

Clinical Pharmacodynamics

The clinical pharmacodynamics of this compound have been evaluated in the context of its therapeutic efficacy in patients with delayed graft function (DGF) and cardiac surgery-associated acute kidney injury (CSA-AKI).

Table 1: Summary of Clinical Pharmacodynamic Outcomes

Clinical TrialPatient PopulationDose and AdministrationKey Pharmacodynamic Endpoints and ResultsCitation(s)
Phase 2Kidney transplant recipients at high risk for DGF2 mg/kg IV, once daily for 3 days- More likely to achieve ≥1200 cc urine output over 24 hours by day 28 (83.3% vs. 50% for placebo).- Showed larger increases in urine output, lower serum creatinine, and higher eGFR compared to placebo.
Phase 3 (GIFT trial)Kidney transplant recipients with signs of DGF2 mg/kg IV, once daily for 3 days- Did not meet the primary endpoint of a statistically significant difference in eGFR at 12 months.- Showed a numerical, but not statistically significant, improvement in eGFR in patients who completed the trial (57.1 mL/min/1.73m² vs. 52.2 mL/min/1.73m² for placebo).
Phase 2 (GUARD trial)Patients at risk for CSA-AKI2 mg/kg IV, once daily for 4 days- Did not meet the primary endpoint of preventing the development of AKI.

Experimental Protocols

In Vivo c-Met Phosphorylation Assay in a Rat Model of Renal Ischemia and Reperfusion

This protocol describes the methodology used to assess the in vivo pharmacodynamic effect of this compound on its target, the c-Met receptor.

Objective: To determine if this compound induces phosphorylation of c-Met in the kidneys of rats following ischemia-reperfusion injury.

Animal Model: Adult male Sprague-Dawley (SD) rats.

Experimental Procedure:

  • Induction of Ischemia: Animals are subjected to 60 minutes of normothermic unilateral renal ischemia.

  • Drug Administration: Immediately at the onset of reperfusion, a single intravenous dose of this compound (2 mg/kg) or vehicle is administered. A second dose is given at 18 hours post-reperfusion.

  • Tissue Collection: Animals are sacrificed at 18, 20, or 24 hours after the start of reperfusion.

  • Sample Preparation: Kidney extracts are prepared for analysis.

  • Analysis: Total c-Met and phosphorylated c-Met levels are assessed by Western blot analysis.

In Vivo c-Met Phosphorylation Assay Workflow Start Start Ischemia Induce 60 min Unilateral Renal Ischemia Start->Ischemia Reperfusion Initiate Reperfusion Ischemia->Reperfusion Dosing Administer this compound (2 mg/kg IV) or Vehicle Reperfusion->Dosing SecondDose Administer Second Dose at 18 hours Dosing->SecondDose Sacrifice Sacrifice Animals at 18, 20, or 24 hours SecondDose->Sacrifice TissueExtraction Extract Kidney Tissue Sacrifice->TissueExtraction WesternBlot Western Blot for Total and Phosphorylated c-Met TissueExtraction->WesternBlot End End WesternBlot->End

Figure 2: Workflow for the in vivo c-Met phosphorylation assay.

Safety and Tolerability

Across the clinical trial program, this compound has been generally well-tolerated. In the Phase 2 trial for DGF, the proportion of patients experiencing adverse events was similar between the this compound and placebo groups (89.5% vs. 88.9%, respectively). Similarly, the incidence of treatment-emergent adverse events and serious adverse events was comparable between the two groups.

Conclusion

This compound is a c-Met agonist that has shown biological activity in preclinical models and early-phase clinical trials. Its mechanism of action, centered on the activation of the HGF/c-Met pathway, holds promise for the treatment of acute organ injuries. However, the lack of publicly available quantitative pharmacokinetic data and the mixed results from late-stage clinical trials highlight the challenges in translating this mechanism into robust clinical efficacy. Further research and data disclosure will be necessary to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound and to determine its ultimate therapeutic potential.

References

Terevalefim (ANG-3777): An In-Depth Technical Guide on the Preclinical and Clinical Safety Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terevalefim, also known as ANG-3777, is a small molecule designed to mimic the biological activity of hepatocyte growth factor (HGF) by selectively activating the c-Met receptor. This activation of the c-Met signaling cascade is central to tissue repair and organ recovery processes. Developed initially by Angion Biomedica Corp. and now under the purview of Elicio Therapeutics following a merger, this compound has been investigated in clinical trials for various indications, including acute kidney injury (AKI), delayed graft function (DGF) in kidney transplant recipients, and acute lung injury (ALI). This technical guide provides a comprehensive overview of the available safety and toxicity data for this compound, compiled from preclinical and clinical studies.

Mechanism of Action

This compound functions as an HGF mimetic, binding to and activating the c-Met receptor. This initiates a cascade of downstream signaling pathways involved in cellular protection, proliferation, and tissue regeneration.

This compound This compound (ANG-3777) cMet c-Met Receptor This compound->cMet Binds and Activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) cMet->Downstream Initiates Response Cellular Responses: - Anti-apoptosis - Proliferation - Tissue Repair Downstream->Response

Figure 1: this compound's Mechanism of Action.

Preclinical Safety and Toxicology

Detailed quantitative data from dedicated preclinical toxicology studies, such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level) from repeat-dose toxicity studies, are not extensively available in the public domain. However, preclinical studies have been cited as establishing the basis for the dose selection in clinical trials, suggesting a favorable safety profile at efficacious doses.

One preclinical study in rodent models of cancer (pancreatic and colon tumors, and glioma) investigated the potential for this compound to promote tumor growth, a theoretical concern given its mechanism of action involving a proto-oncogene (c-Met). The results indicated that administration of ANG-3777 was not associated with increased tumor volume or weight and did not lead to increased mortality in the glioma model.

Experimental Protocols

Detailed experimental protocols for the preclinical toxicology studies are not publicly available. Standard non-clinical safety assessment for a small molecule therapeutic like this compound would typically include:

  • Acute Toxicity Studies: To determine the effects of a single high dose and to identify the maximum tolerated dose (MTD).

  • Repeat-Dose Toxicity Studies: In at least two species (one rodent, one non-rodent) to assess the toxicological profile after repeated administration.

  • Genotoxicity Studies: A battery of tests to assess the potential for DNA damage and mutagenesis.

  • Carcinogenicity Studies: Long-term studies in animals to evaluate the tumor-forming potential.

  • Reproductive and Developmental Toxicity Studies: To assess the potential effects on fertility, embryonic development, and pre- and post-natal development.

The lack of publicly available detailed reports from these studies represents a significant data gap.

Clinical Safety Profile

The clinical safety of this compound has been evaluated in several Phase 2 and Phase 3 clinical trials. The most comprehensive safety data comes from studies in patients undergoing kidney transplantation who were at risk for delayed graft function.

Phase 2 and Phase 3 Trials in Delayed Graft Function

A Phase 2 study and a subsequent Phase 3 trial (NCT02474667) evaluated the safety of this compound in kidney transplant recipients. In these studies, patients were administered this compound at a dose of 2.0 mg/kg via intravenous infusion once daily for three consecutive days.

Summary of Adverse Events in the Phase 2 Trial

Adverse Event CategoryThis compound (ANG-3777)Placebo
Any Adverse Event (AE) 89.5%88.9%
Treatment-Emergent AE (TEAE) 78.9%88.9%
Serious AE (SAE) / Treatment-Emergent SAE 42.1%44.4%

Data from a Phase 2 trial in delayed graft function.

Notably, in the Phase 2 trial, no deaths or discontinuations were attributed to the study drug, and no serious adverse events were deemed related to this compound. Furthermore, the number of adverse events reported per subject was twice as high in the placebo group compared to the this compound group, suggesting a favorable safety and tolerability profile in this patient population.

The Phase 3 trial results were consistent with the Phase 2 findings, indicating that this compound was well-tolerated with a safety profile comparable to placebo.

Clinical Trial Experimental Workflow

cluster_screening Screening and Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up and Assessment P Kidney Transplant Recipients at risk for DGF R Randomization (1:1) P->R T1 This compound (2.0 mg/kg IV) Once daily for 3 days R->T1 T2 Placebo IV Once daily for 3 days R->T2 F Monitoring for Adverse Events Assessment of Renal Function T1->F T2->F

Figure 2: Clinical Trial Workflow for Delayed Graft Function Studies.

Summary and Conclusion

The available clinical data for this compound (ANG-3777) suggests a favorable safety and tolerability profile, particularly in the context of acute kidney injury and delayed graft function following kidney transplantation. The incidence of adverse events in clinical trials was comparable to that of placebo.

However, a significant gap remains in the publicly available preclinical toxicology data. For a comprehensive assessment of the safety and toxicity profile of this compound, detailed reports from standard preclinical toxicology studies, including repeat-dose toxicity, genotoxicity, carcinogenicity, and reproductive toxicity, are necessary. Researchers and drug development professionals should be aware of this limitation when evaluating the overall risk-benefit profile of this compound. Further publication or disclosure of these preclinical safety data would be invaluable to the scientific community.

ANG-3777 and c-Met Agonists: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive review of ANG-3777, a small molecule hepatocyte growth factor (HGF)/c-Met agonist, and the broader class of c-Met agonists. It is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the mechanism of action, signaling pathways, and therapeutic potential of these compounds.

Introduction to c-Met and its Role in Cellular Signaling

The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, migration, and survival. Its endogenous ligand is the hepatocyte growth factor (HGF). The HGF/c-Met signaling pathway is integral to embryonic development, tissue regeneration, and wound healing. Dysregulation of this pathway has been implicated in the progression of various cancers.

ANG-3777 is a novel, small molecule designed to mimic the therapeutic effects of HGF by activating the c-Met receptor. It has been investigated for its potential in treating conditions related to organ injury and fibrosis.

Mechanism of Action of ANG-3777

ANG-3777 functions as a c-Met agonist, binding to and activating the c-Met receptor in a manner similar to its natural ligand, HGF. This activation initiates a cascade of downstream signaling events that promote tissue repair and regeneration.

Upon binding, ANG-3777 induces the dimerization and autophosphorylation of c-Met's intracellular tyrosine kinase domains.[1] This phosphorylation creates docking sites for various downstream signaling molecules, leading to the activation of multiple intracellular pathways.[1][2] In vivo studies have demonstrated that ANG-3777 induces the phosphorylation of c-Met in a time-dependent manner in both liver and kidney tissues.[3][4] The activity of ANG-3777 is dependent on the presence of c-Met, and it has been shown to selectively phosphorylate c-Met without affecting other receptor tyrosine kinases such as IFGR, Tie2, EGFR, or FGFR.

Downstream Signaling Pathways

Activation of c-Met by agonists like ANG-3777 triggers several key signaling cascades that are crucial for its therapeutic effects. These include:

  • PI3K/Akt Pathway: This pathway is a primary mediator of the cell survival response to c-Met signaling. The p85 subunit of PI3K can bind directly to c-Met or indirectly through the adaptor protein GAB1, leading to the activation of Akt. Activated Akt then phosphorylates various substrates involved in promoting cell survival and proliferation.

  • RAS/MAPK Pathway: This cascade is essential for cell proliferation and motility. c-Met activation stimulates the RAS guanine nucleotide exchanger SOS through the adaptor proteins SHC and GRB2, leading to the activation of RAS and the subsequent MAPK cascade, including ERK. ANG-3777 has been shown to induce the phosphorylation of the downstream effector ERK.

  • STAT Pathway: The STAT3 protein has been implicated in the cellular transformation downstream of the c-Met receptor. Upon c-Met activation, STAT3 monomers bind to the receptor, become phosphorylated, and then homodimerize. These dimers translocate to the nucleus and function as transcription factors, regulating the expression of genes involved in cell growth and survival.

cMet_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor GRB2_SOS GRB2/SOS cMet->GRB2_SOS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 ANG3777 ANG-3777 ANG3777->cMet Binds and activates RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Migration) ERK->Transcription AKT->Transcription STAT3->Transcription

Caption: Simplified c-Met signaling pathway activated by ANG-3777.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical and clinical studies of ANG-3777.

Table 1: Preclinical Data for ANG-3777

ParameterModelTreatmentOutcomeReference
c-Met PhosphorylationNormal rat liver40 mg/kg ANG-3777 (IP)Peak phosphorylation at 1-hour post-injection.
c-Met PhosphorylationRat renal ischemia-reperfusion2 mg/kg ANG-3777 (IV)Robust increase in phosphorylated c-Met at 24 hours post-reperfusion.
Renal FunctionRat renal transplantation10 μM ANG-3777 in preservation fluid + 2 mg/kg/day IPReduced serum creatinine and BUN on Day 7 post-transplantation (p<0.05 for creatinine).
SurvivalRat renal transplantation10 μM ANG-3777 in preservation fluid + 2 mg/kg/day IP60% survival at Day 14 vs 30% for vehicle (p=0.3287).
Cell ProliferationHuman Umbilical Vein Endothelial Cells (HUVECs)0.44 to 1.74 µM ANG-3777Significant increase in proliferation, dependent on c-Met expression.

Table 2: Clinical Data for ANG-3777 in Delayed Graft Function (Phase 2)

ParameterANG-3777 (n=19)Placebo (n=9)p-valueReference
Primary Endpoint
Time to ≥1200 cc urine/24h78.9% achieved by day 2844.4% achieved by day 280.09
Secondary Endpoints
Increase in urine outputLarger increaseSmaller increase-
Serum creatinineLowerHigher-
C-reactive protein reductionGreater reductionLesser reduction-
Neutrophil gelatinase-associated lipocalin (NGAL) reductionGreater reductionLesser reduction-
Dialysis sessionsFewerMore-
Duration of dialysisShorterLonger-
Hospital daysFewerMore-
Graft failureSignificantly lessMore-
eGFRHigherLower-
Adverse events per subjectLowerTwice as high-

Experimental Protocols

Detailed, step-by-step experimental protocols are often proprietary. However, the methodologies employed in the cited studies can be summarized as follows:

  • In Vivo c-Met Phosphorylation Studies:

    • Animal Model: Adult male Sprague-Dawley rats were used.

    • Treatment: For liver studies, rats received a single intraperitoneal injection of 40 mg/kg ANG-3777 or vehicle. For kidney studies in an ischemia-reperfusion model, rats were subjected to 60 minutes of unilateral ischemia followed by reperfusion, with 2 mg/kg ANG-3777 or vehicle administered intravenously at the onset and again at 18 hours of reperfusion.

    • Sample Collection: Animals were sacrificed at various time points (e.g., 0, 30, 60, 120 minutes for liver; 18, 20, 24 hours for kidney). Tissues were collected after perfusion with phosphate-buffered saline.

    • Analysis: Tissue homogenates were prepared, and protein levels of total and phosphorylated c-Met were assessed by Western blot analysis using specific antibodies.

  • Cell-Based Proliferation Assays:

    • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) were utilized.

    • Method: c-Met expression was knocked down using small interfering RNA (siRNA) to confirm dependency. HUVEC proliferation in response to stimulation with ANG-3777 (0.44 to 1.74 µM) and HGF (50 ng/ml) was then measured.

  • Clinical Trial in Delayed Graft Function (DGF):

    • Study Design: A randomized, double-blind, placebo-controlled Phase 2 trial was conducted.

    • Patient Population: Patients undergoing renal transplantation who exhibited signs of DGF, defined as <50 cc/h urine output for 8 consecutive hours in the first 24 hours post-transplantation, or a creatinine reduction ratio of <30%.

    • Intervention: Subjects were randomized (2:1) to receive three once-daily intravenous infusions of ANG-3777 (2 mg/kg) or a placebo.

    • Endpoints: The primary endpoint was the time to achieve ≥1200 cc of urine over 24 hours. Secondary endpoints included changes in serum creatinine, inflammatory markers, need for dialysis, and graft function.

experimental_workflow cluster_preclinical Preclinical In Vivo Study cluster_clinical Phase 2 Clinical Trial animal_model Animal Model (e.g., Rat) treatment Administer ANG-3777 or Vehicle animal_model->treatment tissue_collection Tissue Collection at Time Points treatment->tissue_collection western_blot Western Blot for p-c-Met tissue_collection->western_blot data_analysis Data Analysis western_blot->data_analysis patient_recruitment Patient Recruitment (DGF) randomization Randomization (2:1) patient_recruitment->randomization intervention IV Infusion (ANG-3777 or Placebo) randomization->intervention endpoint_assessment Endpoint Assessment intervention->endpoint_assessment statistical_analysis Statistical Analysis endpoint_assessment->statistical_analysis

Caption: General workflow for preclinical and clinical evaluation.

Conclusion

ANG-3777 and other c-Met agonists represent a promising therapeutic strategy for conditions involving tissue injury and repair. By activating the c-Met receptor and its downstream signaling pathways, these agents can promote cell survival, proliferation, and migration, ultimately leading to improved organ function. The preclinical and Phase 2 clinical data for ANG-3777 in the context of renal injury are encouraging, suggesting a potential benefit in mitigating the effects of ischemia-reperfusion injury and improving outcomes in kidney transplantation. Further research and larger clinical trials are warranted to fully elucidate the therapeutic potential of this class of compounds.

References

Terevalefim: An In-depth Technical Guide to its Modulation of Biological Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terevalefim (formerly ANG-3777) is a small molecule hepatocyte growth factor (HGF) mimetic that acts as a potent and selective agonist of the c-Met receptor. By mimicking the biological activity of HGF, this compound activates the c-Met signaling cascade, a critical pathway involved in cellular growth, motility, morphogenesis, and angiogenesis. This document provides a comprehensive technical overview of the biological pathways modulated by this compound, presenting key preclinical and clinical data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Introduction

Hepatocyte growth factor (HGF) and its receptor, the proto-oncogene c-Met, play a crucial role in tissue repair and regeneration. Dysregulation of this pathway is implicated in various pathological conditions. This compound has been developed to harness the therapeutic potential of c-Met activation for conditions such as acute kidney injury (AKI), delayed graft function (DGF), and acute lung injury.[1][2] This guide delves into the molecular mechanisms through which this compound exerts its effects.

Mechanism of Action: c-Met Pathway Activation

This compound functions as a pharmacological mimic of HGF, binding to and activating the c-Met receptor tyrosine kinase. This activation initiates a cascade of intracellular signaling events that orchestrate a cellular program of tissue repair and protection.

Receptor Binding and Dimerization

The binding of this compound to the extracellular domain of c-Met induces a conformational change in the receptor, leading to its dimerization. This dimerization is a prerequisite for the subsequent activation of the intracellular kinase domains.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound cMet_inactive c-Met (inactive) Tyrosine Kinase Domain This compound->cMet_inactive:f0 Binding cMet_dimer c-Met Dimer (active) Phosphorylated Tyrosine Kinase Domain cMet_inactive->cMet_dimer Dimerization & Autophosphorylation Downstream Downstream Signaling cMet_dimer:f1->Downstream

This compound induces c-Met receptor dimerization and activation.
Downstream Signaling Cascades

Upon activation, the phosphorylated tyrosine residues on the intracellular domain of the c-Met dimer serve as docking sites for various adaptor proteins and signaling molecules. This leads to the activation of multiple downstream pathways, primarily the Ras/MAPK (ERK) and PI3K/Akt pathways.[3] These pathways collectively promote cell survival, proliferation, migration, and morphogenesis while inhibiting apoptosis.

cluster_ras_mapk Ras/MAPK Pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_cellular_responses Cellular Responses This compound This compound cMet c-Met Receptor This compound->cMet Ras Ras cMet->Ras PI3K PI3K cMet->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Survival Survival Akt->Survival Akt->Angiogenesis Apoptosis Apoptosis Inhibition Akt->Apoptosis

Downstream signaling pathways activated by this compound via c-Met.

Quantitative Data Summary

The following tables summarize the available quantitative data on the activity of this compound from preclinical and clinical studies.

Table 1: In Vitro Activity of this compound
ParameterCell LineValueReference
c-Met mRNA Knockdown (siRNA)HUVEC>90%[4]
Proliferation Assay ConcentrationHUVEC0.44 - 1.74 µM[4]
Table 2: In Vivo and Clinical Dosage
Study TypeModelDosageReference
Preclinical (In Vivo)Rat40 mg/kg (i.p.)
Clinical (Phase 2 & 3)Human2 mg/kg (IV)

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Western Blot for c-Met Phosphorylation

This protocol describes the detection of c-Met phosphorylation in response to this compound treatment in a human cell line (e.g., HUVEC).

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVEC)

  • Cell culture medium (e.g., EGM-2)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate HUVEC cells and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 15, 30, 60 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis A Plate HUVEC cells B Serum Starvation A->B C Treat with this compound B->C D Cell Lysis C->D E Protein Quantification D->E F SDS-PAGE E->F G Western Blot Transfer F->G H Antibody Incubation G->H I Detection H->I

Experimental workflow for Western blot analysis of c-Met phosphorylation.
siRNA-mediated Knockdown of c-Met

This protocol outlines the procedure for reducing c-Met expression in HUVEC cells using small interfering RNA (siRNA) to confirm the c-Met dependency of this compound's activity.

Materials:

  • HUVEC cells

  • c-Met specific siRNA and non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • Cell culture medium

Procedure:

  • Cell Seeding: Plate HUVEC cells one day prior to transfection to achieve 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation: Dilute siRNA in Opti-MEM. In a separate tube, dilute the transfection reagent in Opti-MEM. Combine the diluted siRNA and transfection reagent and incubate for 10-20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation and Analysis: Incubate the cells for 24-48 hours. The knockdown of c-Met can be confirmed by Western blot or qRT-PCR. Subsequently, these cells can be used in functional assays (e.g., proliferation, migration) with this compound treatment to assess the impact of c-Met depletion.

A Seed HUVEC cells B Prepare siRNA-lipid complexes A->B C Add complexes to cells B->C D Incubate for 24-48h C->D E Confirm c-Met knockdown D->E F Functional assay with this compound E->F

Workflow for siRNA-mediated knockdown of c-Met.

Conclusion

This compound is a promising therapeutic agent that selectively activates the c-Met signaling pathway. Its ability to mimic HGF and stimulate downstream pro-survival and pro-regenerative cellular responses provides a strong rationale for its development in various indications involving tissue injury and repair. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on or interested in the biological activities of this compound and the broader field of c-Met agonism. Further research is warranted to fully elucidate the quantitative aspects of this compound-mediated signaling and to explore its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Terevalefim (ANG-3777) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terevalefim (formerly known as ANG-3777) is a small molecule, hepatocyte growth factor (HGF) mimetic designed to activate the c-Met receptor tyrosine kinase.[1][2] Activation of the c-Met signaling cascade initiates a variety of cellular responses, including cell proliferation, migration, and survival, which are crucial for tissue repair and regeneration.[2][3][4] These application notes provide detailed protocols for in vitro cell-based assays to characterize the biological activity of this compound.

Mechanism of Action

This compound mimics the biological activity of endogenous HGF by binding to and activating the c-Met receptor. This activation leads to receptor dimerization and autophosphorylation, creating docking sites for various downstream signaling molecules. The subsequent activation of pathways such as the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways mediates the cellular effects of this compound, which include promoting cell growth and motility.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (HGF Mimetic) cMet c-Met Receptor This compound->cMet Binds and Activates PI3K PI3K cMet->PI3K GRB2 GRB2/SOS cMet->GRB2 Akt Akt PI3K->Akt CellularResponses Cell Proliferation, Migration, Survival Akt->CellularResponses RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellularResponses

Caption: this compound activates the c-Met signaling pathway.

Data Presentation

The following tables summarize quantitative data from representative in vitro assays.

Table 1: Effect of this compound on Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation

Treatment GroupConcentration (µM)Fold Change in Proliferation (vs. Vehicle Control)
Vehicle Control-1.00
This compound0.441.25
This compound0.871.52
This compound1.741.89
HGF (Positive Control)50 ng/mL1.95

Note: Data are representative and synthesized from available literature describing HUVEC proliferation in response to ANG-3777.

Table 2: Effect of this compound on Cell Migration (Transwell Assay)

Cell LineTreatmentConcentrationMigrated Cells per Field (Normalized to Control)
Human Renal Proximal Tubule Epithelial Cells (HK-2)Vehicle Control-1.0
Human Renal Proximal Tubule Epithelial Cells (HK-2)This compound1 µM2.5
Human Renal Proximal Tubule Epithelial Cells (HK-2)HGF (Positive Control)50 ng/mL2.8

Note: This data is illustrative, based on the known pro-migratory effects of HGF/c-Met signaling.

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol describes a method to assess the effect of this compound on the proliferation of HUVECs.

G cluster_workflow Cell Proliferation Assay Workflow A Seed HUVECs in 96-well plates B Starve cells in serum-free medium A->B C Treat with this compound or controls B->C D Incubate for 48 hours C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the cell proliferation (MTT) assay.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Fetal Bovine Serum (FBS)

  • This compound (ANG-3777)

  • Recombinant Human HGF (Positive Control)

  • Vehicle Control (e.g., DMSO or PBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture HUVECs in Endothelial Cell Growth Medium supplemented with 2% FBS.

    • Trypsinize and resuspend cells in the same medium.

    • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO2.

  • Cell Starvation:

    • After 24 hours, aspirate the medium and wash the cells once with serum-free medium.

    • Add 100 µL of serum-free medium to each well and incubate for 6-12 hours to synchronize the cells.

  • Treatment:

    • Prepare serial dilutions of this compound (e.g., 0.44, 0.87, 1.74 µM) and a positive control of HGF (50 ng/mL) in serum-free medium.

    • Aspirate the starvation medium and add 100 µL of the respective treatments to the wells. Include a vehicle control group.

    • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well.

    • Gently shake the plate for 15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium only) from all readings.

    • Calculate the fold change in proliferation relative to the vehicle control.

Protocol 2: Cell Migration Assay (Transwell Assay)

This protocol outlines a method to evaluate the effect of this compound on cell migration using a Transwell system.

G cluster_workflow Cell Migration (Transwell) Assay Workflow A Prepare chemoattractant in lower chamber B Seed starved cells in upper chamber (insert) A->B C Incubate for 12-24 hours B->C D Remove non-migrated cells from upper surface C->D E Fix and stain migrated cells on lower surface D->E F Count migrated cells under a microscope E->F

References

Application Notes and Protocols: Utilization of Terevalefim in Preclinical Acute Kidney Injury Models

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Acute Kidney Injury (AKI) is a sudden episode of kidney failure or kidney damage that happens within a few hours or a few days. AKI causes a build-up of waste products in the blood and makes it hard for the kidneys to keep the right balance of fluid in the body. Terevalefim (formerly ANG-3777) is a small molecule designed to mimic the biological activity of hepatocyte growth factor (HGF).[1] HGF is a naturally occurring protein that plays a crucial role in tissue repair and regeneration.[2][3][4] this compound activates the c-Met receptor, initiating a cascade of intracellular signaling pathways that promote cell survival, proliferation, and angiogenesis, while reducing apoptosis and inflammation.[1] These properties make this compound a promising therapeutic candidate for the treatment of AKI.

These application notes provide a comprehensive overview of the use of this compound in various preclinical rodent models of AKI. The included protocols and data are intended to guide researchers, scientists, and drug development professionals in designing and executing studies to evaluate the efficacy of this compound.

Mechanism of Action

This compound functions as a hepatocyte growth factor (HGF) mimetic, binding to and activating the c-Met receptor tyrosine kinase. This activation triggers the dimerization and autophosphorylation of the receptor, leading to the recruitment and phosphorylation of downstream effector proteins. The subsequent activation of signaling cascades, most notably the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, mediates the therapeutic effects of this compound in the context of AKI. Key cellular responses to this compound-mediated c-Met activation include:

  • Anti-Apoptosis: Inhibition of programmed cell death in renal tubular epithelial cells, a hallmark of AKI.

  • Cell Proliferation and Regeneration: Stimulation of renal tubular cell proliferation, aiding in the repair of damaged tissue.

  • Anti-inflammatory Effects: Reduction of the inflammatory response that exacerbates kidney damage.

  • Anti-fibrotic Properties: HGF has been shown to counteract the profibrotic actions of transforming growth factor-beta 1 (TGF-β1), potentially mitigating the transition from AKI to chronic kidney disease.

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (HGF Mimetic) cMet c-Met Receptor This compound->cMet Binds and Activates PI3K PI3K cMet->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Inflammation Inflammation Akt->Inflammation Reduces Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: this compound signaling pathway in renal cells.

Data Presentation

The following tables summarize the quantitative data from preclinical studies evaluating this compound in various rodent models of AKI.

Table 1: Efficacy of this compound in a Rat Ischemia-Reperfusion Injury Model

ParameterVehicleThis compound (0.2 mg/kg)This compound (2 mg/kg)
Urine Output (48-96 hr post-reperfusion) BaselineSignificantly Increased (p<0.001)Significantly Increased (p<0.001)
Survival (Day 4) 34%67% (p=0.035)-
Blood Urea Nitrogen (BUN) ElevatedSignificantly ReducedSignificantly Reduced (p<0.05 in males)
Serum Creatinine (sCr) ElevatedSignificantly ReducedSignificantly Reduced (p<0.05 in males and females)
Data sourced from a study in Sprague Dawley rats subjected to 60-minute renal ischemia.

Table 2: Efficacy of this compound in a Dog Ischemia-Reperfusion Injury Model

Treatment TimingParameterVehicleThis compound (10 mg/kg)
Immediate BUN & sCr ElevatedSignificantly Reduced (p<0.0001)
Delayed (24 hr post-ischemia) BUN & sCr ElevatedSignificantly Reduced (p<0.005)
Data sourced from a study in beagle dogs subjected to 120-minute renal ischemia.

Table 3: Efficacy of this compound in a Rat Toxin-Induced Injury Model (HgCl₂)

ParameterVehicleThis compound (2 mg/kg)
Mortality HighAttenuated
Blood Urea Nitrogen (BUN) ElevatedAttenuated
Serum Creatinine (sCr) ElevatedAttenuated
Urine Output ReducedImproved
Data from a study in male Sprague Dawley rats with HgCl₂-induced toxicity.

Experimental Protocols

Detailed methodologies for two common AKI models used to evaluate this compound are provided below.

Ischemia-Reperfusion Injury (IRI) Model in Rats

This model simulates AKI that occurs due to a temporary interruption of blood flow to the kidneys, as seen in surgery or transplantation.

Ischemia_Reperfusion_Injury_Workflow cluster_pre_op Pre-Operative cluster_op Operative cluster_post_op Post-Operative Anesthesia Anesthetize Rat (e.g., isoflurane) Analgesia Administer Analgesia (e.g., buprenorphine) Anesthesia->Analgesia Surgical_Prep Surgical Site Preparation (midline laparotomy) Analgesia->Surgical_Prep Expose_Kidneys Expose Kidneys via Midline Incision Surgical_Prep->Expose_Kidneys Clamp_Arteries Occlude Renal Arteries with Microvascular Clamps (e.g., 45-60 min) Expose_Kidneys->Clamp_Arteries Reperfusion Remove Clamps to Initiate Reperfusion Clamp_Arteries->Reperfusion Contralateral_Nephrectomy Optional: Contralateral Nephrectomy Reperfusion->Contralateral_Nephrectomy Closure Suture Abdominal Wall and Skin Reperfusion->Closure Terevalefim_Admin Administer this compound or Vehicle (IV or IP at specified time points) Closure->Terevalefim_Admin Monitoring Monitor Animal Health (hydration, activity) Terevalefim_Admin->Monitoring Sample_Collection Collect Blood and Urine at Designated Time Points Monitoring->Sample_Collection Endpoint_Analysis Endpoint Analysis: BUN, sCr, Histology Sample_Collection->Endpoint_Analysis

Caption: Experimental workflow for the rat IRI model.

Materials:

  • Male Sprague Dawley or Wistar rats (250-300g)

  • Anesthetic (e.g., isoflurane)

  • Analgesic (e.g., buprenorphine)

  • Surgical instruments

  • Microvascular clamps

  • This compound and vehicle solutions

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat and place it on a heating pad to maintain body temperature. Shave and disinfect the abdominal area. A midline laparotomy is performed to expose the abdominal cavity.

  • Ischemia: Gently move the intestines to expose the renal pedicles. Isolate the renal arteries and veins. Occlude the renal arteries with non-traumatic microvascular clamps for a specified period (e.g., 45-60 minutes). Successful occlusion is indicated by a change in kidney color to a dusky purple.

  • Reperfusion: After the ischemic period, remove the clamps to allow blood flow to resume. The kidneys should return to a pink color.

  • Optional Unilateral Nephrectomy: In some study designs, the contralateral (non-ischemic) kidney is removed to exacerbate the injury to the ischemic kidney. This is typically done just before or after the ischemic period.

  • Closure and Recovery: Close the abdominal wall and skin with sutures. Allow the animal to recover in a warm, clean cage.

  • This compound Administration: Administer this compound or vehicle at predetermined time points and routes (e.g., 2 mg/kg intravenously immediately before and 18 hours after reperfusion).

  • Monitoring and Sample Collection: Monitor the animals for signs of distress. Collect blood and urine samples at specified intervals (e.g., 24, 48, 72, 96 hours) for analysis of BUN and serum creatinine.

  • Endpoint Analysis: At the end of the study, euthanize the animals and harvest the kidneys for histological analysis to assess the degree of tubular necrosis, inflammation, and other pathological changes.

Cisplatin-Induced Nephrotoxicity Model in Rats

This model mimics toxin-induced AKI, a common side effect of certain medications like the chemotherapy drug cisplatin.

Materials:

  • Male Sprague Dawley or Wistar rats (200-250g)

  • Cisplatin

  • Saline (0.9% NaCl)

  • This compound and vehicle solutions

Procedure:

  • Acclimation: Allow rats to acclimate to the facility for at least one week before the experiment.

  • Cisplatin Administration: Induce AKI by a single intraperitoneal (i.p.) injection of cisplatin (e.g., 5-7 mg/kg). The control group receives a corresponding volume of saline.

  • This compound Administration: Administer this compound or vehicle at specified time points relative to the cisplatin injection (e.g., daily for a set number of days).

  • Monitoring: Monitor the rats daily for changes in body weight, food and water intake, and general health.

  • Sample Collection: Collect blood via tail vein or saphenous vein at baseline and at various time points after cisplatin injection (e.g., 24, 48, 72, 96 hours) to measure BUN and serum creatinine.

  • Endpoint Analysis: After a predetermined duration (e.g., 72-96 hours), euthanize the rats. Collect a final blood sample via cardiac puncture. Harvest the kidneys for weight measurement and histological examination to assess tubular damage, inflammation, and apoptosis.

Conclusion

This compound has demonstrated significant therapeutic potential in preclinical models of AKI by activating the c-Met signaling pathway to promote renal repair and regeneration. The protocols and data presented in these application notes serve as a valuable resource for researchers investigating the efficacy of this compound and similar compounds in the context of acute kidney injury. Careful consideration of the specific AKI model, dosing regimen, and relevant endpoints is crucial for the successful design and interpretation of such studies.

References

Terevalefim (ANG-3777) Application Notes and Protocols for In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terevalefim (also known as ANG-3777) is a small molecule, hepatocyte growth factor (HGF) mimetic that activates the c-Met receptor tyrosine kinase signaling pathway.[1][2][3] Preclinical studies in various animal models have demonstrated its potential in promoting tissue repair and regeneration, particularly in the context of acute kidney injury (AKI).[1][2] These application notes provide a comprehensive overview of the recommended dosage, experimental protocols, and the underlying mechanism of action of this compound for use in in vivo mouse studies, based on available preclinical data.

Mechanism of Action

This compound functions as an agonist of the c-Met receptor, mimicking the biological activity of its natural ligand, HGF. The binding of this compound to c-Met induces receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain. This activation triggers a cascade of downstream signaling pathways crucial for cellular processes such as proliferation, migration, morphogenesis, and survival. Key signaling pathways activated by this compound via c-Met include:

  • RAS/MAPK Pathway: Regulates cell proliferation and differentiation.

  • PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis.

  • STAT3 Pathway: Involved in cell migration and tubulogenesis.

  • SRC/FAK Pathway: Plays a role in cell adhesion and migration.

c-Met Signaling Pathway Activated by this compound

Terevalefim_c-Met_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_RAS_MAPK RAS/MAPK Pathway cluster_PI3K_AKT PI3K/AKT Pathway cluster_STAT STAT Pathway This compound This compound (ANG-3777) cMet c-Met Receptor This compound->cMet Binds and Activates GRB2_SOS GRB2/SOS cMet->GRB2_SOS Recruits GAB1_PI3K GAB1/PI3K cMet->GAB1_PI3K Recruits JAK JAK cMet->JAK Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Differentiation ERK->Proliferation PIP2_PIP3 PIP2 -> PIP3 GAB1_PI3K->PIP2_PIP3 AKT AKT PIP2_PIP3->AKT Survival Cell Survival, Anti-Apoptosis AKT->Survival STAT3 STAT3 JAK->STAT3 Migration Cell Migration, Tubulogenesis STAT3->Migration

Caption: this compound activates the c-Met receptor, initiating key downstream signaling pathways.

Recommended Dosage for In Vivo Mouse Studies

Data from Preclinical Animal Studies

Animal ModelConditionDosageRoute of AdministrationKey FindingsReference
RatIschemia-Reperfusion Kidney Injury0.2 mg/kg and 2 mg/kgIntravenous (IV)Attenuated renal dysfunction, increased urine output, and improved survival.
RatMercury Chloride-Induced Kidney Toxicity2 mg/kgIntraperitoneal (IP)Attenuated mortality and renal dysfunction.
RatRenal Transplantation2 mg/kgIntraperitoneal (IP)Improved renal function post-transplantation.
DogIschemia-Reperfusion Kidney Injury10 mg/kgIntravenous (IV)Reduced Blood Urea Nitrogen (BUN) and Creatinine (Cr).

Researchers should perform initial dose-ranging studies in their specific mouse model to determine the optimal therapeutic dose.

Experimental Protocols

The following are generalized protocols for in vivo mouse studies investigating the efficacy of this compound, primarily adapted from preclinical studies in other species.

Acute Kidney Injury (AKI) Model - Ischemia-Reperfusion

This protocol is a common method for inducing AKI to test the therapeutic effects of compounds like this compound.

Materials:

  • This compound (ANG-3777)

  • Vehicle control (e.g., sterile saline or as specified by the manufacturer)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments

  • Suture materials

  • Warming pad

Protocol:

  • Animal Preparation: Acclimatize male C57BL/6 or other appropriate mouse strains for at least one week.

  • Anesthesia: Anesthetize the mouse using a standard approved protocol.

  • Surgical Procedure:

    • Make a midline abdominal incision to expose the renal pedicles.

    • Isolate the renal pedicles and clamp them with non-traumatic microvascular clamps for a predetermined period (e.g., 22-30 minutes) to induce ischemia.

    • During the ischemic period, maintain the mouse's body temperature at 37°C using a warming pad.

    • Remove the clamps to allow reperfusion.

    • Suture the abdominal wall and skin.

  • This compound Administration:

    • Administer this compound (recommended starting dose of 2 mg/kg) or vehicle control via intravenous (tail vein) or intraperitoneal injection.

    • The timing of administration can be varied depending on the study design (e.g., immediately before reperfusion, or at specific time points post-reperfusion).

  • Post-Operative Care and Monitoring:

    • Provide post-operative analgesia as per institutional guidelines.

    • Monitor the animals for signs of distress.

    • Collect blood samples at various time points (e.g., 24, 48, 72 hours) post-surgery to measure serum creatinine and BUN levels.

    • At the end of the study, euthanize the mice and collect kidney tissues for histological analysis (e.g., H&E staining to assess tubular necrosis).

Experimental Workflow for AKI Mouse Model

AKI_Workflow start Start acclimatize Acclimatize Mice start->acclimatize anesthetize Anesthetize Mouse acclimatize->anesthetize surgery Induce Ischemia: Clamp Renal Pedicles anesthetize->surgery reperfusion Reperfusion: Remove Clamps surgery->reperfusion treatment Administer this compound (2 mg/kg) or Vehicle reperfusion->treatment monitoring Post-Operative Monitoring & Blood Collection treatment->monitoring analysis Analyze Serum (BUN, Cr) & Kidney Histology monitoring->analysis end End analysis->end

Caption: Workflow for an in vivo mouse model of ischemia-reperfusion acute kidney injury.

Data Presentation and Analysis

All quantitative data should be presented in a clear and organized manner to facilitate comparison between treatment and control groups.

Example Data Table:

Treatment GroupNSerum Creatinine (mg/dL) at 24h (Mean ± SEM)BUN (mg/dL) at 24h (Mean ± SEM)Tubular Necrosis Score (Mean ± SEM)
Vehicle Control101.8 ± 0.2150 ± 153.5 ± 0.3
This compound (2 mg/kg)100.9 ± 0.180 ± 101.5 ± 0.2*

*Statistically significant difference from vehicle control (p < 0.05).

Statistical analysis should be performed using appropriate methods, such as t-tests or ANOVA, to determine the significance of the observed differences.

Conclusion

This compound (ANG-3777) is a promising therapeutic agent that activates the c-Met signaling pathway to promote tissue repair. Based on robust preclinical data in other species, a starting dose of 2 mg/kg is recommended for in vivo mouse studies. The provided protocols for an AKI model offer a framework for evaluating the efficacy of this compound. Researchers should optimize these protocols for their specific experimental needs and mouse models.

References

Preparing Terevalefim (ANG-3777) Stock Solution in DMSO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terevalefim (ANG-3777) is a small molecule that acts as a mimetic of hepatocyte growth factor (HGF).[1][2][3][4] It selectively binds to and activates the c-Met receptor, initiating a signaling cascade that promotes cell proliferation and reduces apoptosis.[5] This mechanism of action makes this compound a compound of interest in research related to tissue repair and regeneration, particularly in the context of acute kidney injury. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for preparing a stock solution of this compound in dimethyl sulfoxide (DMSO), along with important technical data and safety considerations.

Data Presentation

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₉H₈N₂S
Molecular Weight 176.24 g/mol
CAS Number 1070881-42-3
Appearance White to light brown solid
Solubility in DMSO 100 mg/mL (567.41 mM)
Storage (Powder) -20°C for 3 years; 4°C for 2 years
Storage (DMSO Stock) -80°C for up to 6 months; -20°C for up to 1 month

Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL (567.41 mM) Stock Solution of this compound in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO. This stock solution can then be used for further dilutions to achieve the desired working concentrations for various in vitro and in vivo experimental models.

Materials:

  • This compound (ANG-3777) powder

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber microcentrifuge tubes or vials

  • Sterile, nuclease-free pipette tips

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Preparation: In a controlled laboratory environment, bring the this compound powder and anhydrous DMSO to room temperature.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 100 mg/mL stock solution, weigh 100 mg of this compound.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. To continue the example, add 1 mL of DMSO. It is crucial to use anhydrous DMSO as its hygroscopic nature can impact the solubility of the product.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Aiding Dissolution (if necessary): If the compound does not fully dissolve with vortexing, sonicate the solution for 5-10 minutes. Gentle warming in a 37°C water bath can also be employed to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.

  • Work in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for this compound for comprehensive safety information.

  • DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.

Visualizations

This compound (ANG-3777) Mechanism of Action

Terevalefim_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (ANG-3777) cMet c-Met Receptor This compound->cMet Binds and Activates Signaling_Cascade Signaling Cascade (e.g., PI3K/Akt, MAPK/ERK pathways) cMet->Signaling_Cascade Initiates Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response Leads to Apoptosis Decreased Apoptosis Cellular_Response->Apoptosis Proliferation Increased Proliferation & Cell Survival Cellular_Response->Proliferation Terevalefim_Stock_Preparation_Workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_storage Storage start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex dissolved Completely Dissolved? vortex->dissolved sonicate Sonicate/ Gentle Warming dissolved->sonicate No aliquot Aliquot into Single-Use Tubes dissolved->aliquot Yes sonicate->vortex store Store at -20°C or -80°C aliquot->store end End store->end

References

Application of Terevalefim in Delayed Graft Function Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Delayed Graft Function (DGF) is a significant complication following kidney transplantation, characterized by the failure of the transplanted kidney to function immediately, necessitating dialysis within the first week post-transplantation.[1] DGF is primarily a result of ischemia-reperfusion injury (IRI), an unavoidable consequence of the transplantation process involving a cascade of inflammatory and apoptotic events that damage the renal tissue.[1] This condition is associated with an increased risk of acute rejection, poorer long-term graft survival, and increased healthcare costs.

Terevalefim (also known as ANG-3777) is a small molecule, hepatocyte growth factor (HGF) mimetic that has been investigated for its potential to mitigate DGF.[2][3] The therapeutic rationale for using this compound in this context is based on its ability to activate the c-Met receptor, mimicking the natural regenerative pathways of HGF.[2] Activation of the HGF/c-Met signaling cascade is known to have multiple protective effects on kidney cells, including promoting cell proliferation and survival, and reducing apoptosis and inflammation, which are crucial for recovery from IRI. Preclinical and clinical studies have explored the efficacy and safety of this compound in improving renal function following transplantation.

Mechanism of Action

This compound selectively binds to and activates the c-Met receptor, a receptor tyrosine kinase. This activation triggers a downstream signaling cascade that includes the PI3K/Akt and MAPK/ERK pathways. These pathways are integral to cell survival, proliferation, and morphogenesis, and their activation by this compound is thought to underlie its renoprotective effects. In animal models of renal injury, ANG-3777 has been shown to decrease apoptosis, increase cell proliferation, and promote organ repair and function.

Quantitative Data Summary

Preclinical Efficacy of this compound (ANG-3777) in Animal Models of Renal Ischemia-Reperfusion Injury
Animal ModelInterventionKey FindingsReference
Rat 2 mg/kg IV ANG-3777 pre-ischemia and 18 hours post-reperfusionStatistically significant reduction in serum creatinine in both male and female rats. Significant reduction in Blood Urea Nitrogen (BUN) in male rats.
Rat 0.2 mg/kg or 2 mg/kg IV ANG-3777 administered 24 hours post-reperfusion daily for 96 hoursBoth doses significantly increased urine output at 48, 72, and 96 hours post-reperfusion (p<0.001). The 0.2 mg/kg dose significantly improved survival at Day 4 (67% vs 34% in vehicle, p=0.035).
Dog 10 mg/kg IV ANG-3777 administered immediately at reperfusion or delayed (24 hours post-reperfusion) daily through Day 4Both immediate and delayed treatments significantly reduced BUN and creatinine versus vehicle (p<0.0001).
Phase 2 Clinical Trial Results of this compound (ANG-3777) in Delayed Graft Function
EndpointThis compound (ANG-3777) (n=19)Placebo (n=9)p-valueReference
Primary Endpoint: Achievement of ≥1200 cc urine output over 24 hours by Day 28 83.3%50%0.09
Graft Failure at 1 Year 0%22%0.03
Adverse Events 89.5% of patients experienced AEs88.9% of patients experienced AEs-
Treatment-Emergent Adverse Events 78.9% of patients88.9% of patients-
Treatment-Emergent Serious Adverse Events 42.1% of patients44.4% of patients-

Experimental Protocols

Preclinical Model: Rat Renal Ischemia-Reperfusion Injury

This protocol describes a common method for inducing renal ischemia-reperfusion injury in rats to study the efficacy of therapeutic agents like this compound.

Materials:

  • Male Sprague-Dawley or Lewis rats (200-250g)

  • Anesthetic (e.g., isoflurane, chloral hydrate)

  • Surgical instruments (scissors, forceps, microvascular clamps)

  • Suture material (e.g., 4-0 silk)

  • Warming pad

  • This compound (ANG-3777) or vehicle solution

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the rat using a suitable anesthetic agent.

    • Shave the dorsal or ventral area and sterilize the surgical site.

    • Place the animal on a warming pad to maintain body temperature throughout the procedure.

  • Exposure of Kidneys:

    • Perform a midline laparotomy or dorsal incision to expose the abdominal cavity.

    • Gently retract the intestines to visualize the renal pedicles.

  • Induction of Ischemia:

    • Carefully dissect the renal pedicles to isolate the renal artery and vein.

    • Occlude the renal pedicles of both kidneys with non-traumatic microvascular clamps for a specified period (e.g., 45-60 minutes). Ischemia is confirmed by a change in kidney color to a dusky purple.

  • Reperfusion:

    • After the ischemic period, remove the clamps to allow blood flow to resume. Successful reperfusion is indicated by the return of the kidney's normal pink color.

    • In some study designs, a contralateral nephrectomy (removal of the right kidney) is performed at the time of reperfusion to exacerbate the injury to the remaining kidney.

  • Drug Administration:

    • Administer this compound or vehicle intravenously at the doses and time points specified in the study design (e.g., pre-ischemia, during ischemia, or post-reperfusion).

  • Closure and Recovery:

    • Close the muscle and skin layers with sutures.

    • Provide post-operative analgesia and allow the animal to recover in a warm environment.

  • Post-operative Monitoring and Sample Collection:

    • Monitor the animals for signs of distress.

    • Collect blood and urine samples at specified time points to measure markers of renal function (e.g., serum creatinine, BUN) and injury.

    • At the end of the study, euthanize the animals and harvest the kidneys for histological analysis.

Clinical Trial Protocol: Phase 3 GIFT (Graft Improvement Following Transplant) Trial

This protocol outlines the key elements of the Phase 3 clinical trial investigating the efficacy and safety of this compound in patients with DGF.

Study Design:

  • A multicenter, randomized, double-blind, placebo-controlled trial.

Patient Population:

  • Recipients of a deceased donor kidney transplant who are at high risk for or show signs of DGF.

Inclusion Criteria (Phase 2 trial):

  • Urine output of <50 cc/h for 8 consecutive hours within the first 24 hours post-transplantation, or a creatinine reduction ratio of <30% from pre-transplantation to 24 hours post-transplantation.

Randomization and Blinding:

  • Patients are randomized in a 1:1 ratio to receive either this compound or a matching placebo.

  • Both patients and investigators are blinded to the treatment allocation.

Intervention:

  • This compound (ANG-3777) group: Receives 2 mg/kg of this compound administered as an intravenous infusion.

  • Placebo group: Receives a matching placebo infusion.

  • Dosing Regimen: Three once-daily infusions, with the first dose administered within 30 hours after transplantation.

Endpoints:

  • Primary Endpoint: Estimated glomerular filtration rate (eGFR) at 12 months post-transplantation.

  • Secondary Endpoints:

    • Proportion of subjects with eGFR >30 at days 30, 90, 180, and 360.

    • Proportion of subjects whose graft function is slow, delayed, or primary non-function.

    • Length of hospitalization.

    • Duration of dialysis through day 30.

Safety Assessments:

  • Monitoring of adverse events, serious adverse events, and laboratory parameters throughout the study.

Visualizations

HGF_cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (ANG-3777) cMet c-Met Receptor This compound->cMet Binds and Activates PI3K PI3K cMet->PI3K Ras Ras cMet->Ras Akt Akt PI3K->Akt CellSurvival Cell Survival (Anti-apoptosis) Akt->CellSurvival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellProliferation Cell Proliferation & Morphogenesis ERK->CellProliferation

Caption: this compound activates the c-Met receptor, initiating pro-survival and pro-proliferative signaling.

Experimental_Workflow_Preclinical AnimalModel Animal Model Selection (Rat or Dog) Anesthesia Anesthesia and Surgical Preparation AnimalModel->Anesthesia Ischemia Induction of Renal Ischemia (Vascular Clamping) Anesthesia->Ischemia Treatment This compound (ANG-3777) or Vehicle Administration Ischemia->Treatment Reperfusion Reperfusion (Clamp Removal) Treatment->Reperfusion Monitoring Post-operative Monitoring & Sample Collection Reperfusion->Monitoring Analysis Data Analysis (Renal Function, Histology) Monitoring->Analysis

Caption: Workflow for preclinical evaluation of this compound in a renal ischemia-reperfusion injury model.

Clinical_Trial_Workflow PatientScreening Patient Screening (Kidney Transplant Recipients with signs of DGF) Randomization Randomization (1:1) This compound vs. Placebo PatientScreening->Randomization TreatmentAdmin Treatment Administration (3 daily IV infusions) Randomization->TreatmentAdmin FollowUp Patient Follow-up (up to 12 months) TreatmentAdmin->FollowUp SafetyMonitoring Ongoing Safety Monitoring TreatmentAdmin->SafetyMonitoring EndpointAssessment Primary & Secondary Endpoint Assessment FollowUp->EndpointAssessment FollowUp->SafetyMonitoring DataAnalysis Final Data Analysis EndpointAssessment->DataAnalysis

Caption: Workflow of the Phase 3 GIFT clinical trial for this compound in delayed graft function.

References

Application Notes and Protocols for Terevalefim in Organ Repair Pathway Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terevalefim (also known as ANG-3777) is a small molecule engineered to mimic the biological activity of Hepatocyte Growth Factor (HGF). It functions by selectively binding to and activating the c-Met receptor, a receptor tyrosine kinase. The HGF/c-Met signaling pathway is a crucial regulator of cellular growth, motility, and morphogenesis. Under physiological conditions, this pathway plays a vital role in embryonic development, tissue regeneration, and wound healing. In the context of organ injury, activation of the HGF/c-Met axis initiates a cascade of pro-reparative signals that can mitigate tissue damage, reduce apoptosis, and promote the regeneration of injured tissues.[1][2]

Preclinical and clinical studies have demonstrated that this compound can activate the c-Met receptor and its downstream signaling pathways, leading to improved renal function in animal models of acute kidney injury (AKI) and in human recipients of kidney transplants with delayed graft function.[3][4][5] This makes this compound a valuable investigational tool for researchers studying organ repair and fibrosis, offering a method to pharmacologically stimulate endogenous repair mechanisms.

These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models to study its effects on organ repair pathways.

Mechanism of Action: The HGF/c-Met Signaling Pathway

This compound acts as an HGF mimetic. The binding of this compound to the c-Met receptor induces its dimerization and autophosphorylation of key tyrosine residues in its kinase domain. This phosphorylation creates docking sites for various downstream signaling molecules, leading to the activation of multiple pro-survival and pro-regenerative pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Mitogen-Activated Protein Kinase (MAPK) pathways. These cascades collectively work to reduce apoptosis and enhance cell proliferation, migration, and morphogenesis, which are essential for tissue repair.

HGF_cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes cMet_inactive c-Met Receptor (inactive) cMet_active Dimerized & Phosphorylated c-Met Receptor (active) cMet_inactive->cMet_active This compound (HGF Mimetic) PI3K PI3K cMet_active->PI3K RAS RAS cMet_active->RAS AKT Akt PI3K->AKT Transcription Gene Transcription AKT->Transcription via mTOR, etc. RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription via c-Fos, etc. Proliferation Cell Proliferation & Survival Transcription->Proliferation Migration Cell Migration & Morphogenesis Transcription->Migration AntiApoptosis Anti-Apoptosis Transcription->AntiApoptosis Western_Blot_Workflow start Start: c-Met expressing cells in culture treatment Serum Starvation followed by This compound Treatment start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% BSA) transfer->blocking primary_ab Primary Antibody Incubation (anti-p-c-Met) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Data Analysis (Quantify p-c-Met / Total c-Met) detection->analysis end End: Assess c-Met Activation analysis->end Bleomycin_Model_Workflow start Start: C57BL/6 Mice induction Day 0: Intratracheal Instillation (Bleomycin or Saline) start->induction fibrosis_dev Days 1-14: Fibrosis Development induction->fibrosis_dev treatment_start Day 14: Begin Therapeutic Dosing fibrosis_dev->treatment_start treatment_group This compound (e.g., 2 mg/kg/day) treatment_start->treatment_group vehicle_group Vehicle Control treatment_start->vehicle_group endpoint Day 21/28: Endpoint Analysis treatment_group->endpoint vehicle_group->endpoint histology Histology (Collagen Staining) endpoint->histology hydroxyproline Hydroxyproline Assay endpoint->hydroxyproline qpcr qPCR (Fibrotic Markers) endpoint->qpcr end End: Assess Anti-Fibrotic Efficacy histology->end hydroxyproline->end qpcr->end

References

Application Notes and Protocols: Assessing Terevalefim Efficacy in Preclinical Lung Injury Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation of the lung parenchyma, leading to impaired gas exchange and respiratory failure. The renin-angiotensin system (RAS) has been implicated in the pathophysiology of ALI/ARDS. Terevalefim (also known as TRV027) is a novel β-arrestin biased agonist of the angiotensin II type 1 receptor (AT1R). Unlike traditional AT1R blockers, this compound selectively antagonizes G-protein-mediated signaling, which is associated with vasoconstriction and inflammation, while simultaneously activating β-arrestin-mediated pathways, which are thought to have cytoprotective and anti-inflammatory effects.[1][2][3][4] This unique mechanism of action makes this compound a promising therapeutic candidate for ALI/ARDS.

These application notes provide detailed protocols for assessing the efficacy of this compound in two well-established murine models of acute lung injury: lipopolysaccharide (LPS)-induced lung injury and ventilator-induced lung injury (VILI).

Mechanism of Action: this compound's Biased Agonism at the AT1 Receptor

Angiotensin II binding to the AT1R typically activates Gq/11 protein signaling, leading to a cascade of events that includes activation of phospholipase C (PLC), increased intracellular calcium, and subsequent pro-inflammatory and vasoconstrictive effects.[5] this compound, as a biased agonist, blocks this G-protein-mediated pathway. Concurrently, it promotes the recruitment of β-arrestin to the AT1R, initiating a separate signaling cascade that is believed to have protective effects, including anti-apoptotic and anti-inflammatory responses.

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway AT1R AT1R Gq11 Gq/11 AT1R->Gq11 Activates B_Arrestin β-Arrestin AT1R->B_Arrestin Recruits AngII Angiotensin II AngII->AT1R This compound This compound (TRV027) This compound->AT1R This compound->Gq11 Blocks This compound->B_Arrestin Promotes PLC PLC Gq11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ / PKC IP3_DAG->Ca_PKC ProInflammatory Vasoconstriction Inflammation Ca_PKC->ProInflammatory MAPK MAPK (e.g., ERK) B_Arrestin->MAPK AntiInflammatory Anti-inflammatory Cytoprotective Effects MAPK->AntiInflammatory

Caption: this compound's biased agonism at the AT1 receptor.

Experimental Protocols

The following protocols outline the procedures for inducing lung injury in mice and for the administration and evaluation of this compound.

Protocol 1: Lipopolysaccharide (LPS)-Induced Acute Lung Injury

This model mimics the inflammatory response seen in bacterial pneumonia-induced ARDS.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich)

  • This compound (or vehicle control)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)

  • Sterile phosphate-buffered saline (PBS)

  • Surgical instruments for tracheostomy

  • 22G catheter

Procedure:

  • Animal Preparation: Anesthetize the mice using a standard approved protocol. Place the mouse in a supine position.

  • This compound Administration: Administer this compound or vehicle control via a suitable route (e.g., intraperitoneal or intravenous injection) at a predetermined time point before or after LPS challenge.

  • LPS Instillation: Perform a tracheostomy to expose the trachea. Intratracheally instill LPS (e.g., 5 mg/kg body weight) in a small volume of sterile PBS (e.g., 50 µL), followed by a small bolus of air (e.g., 100 µL) to ensure distribution into the lungs.

  • Monitoring and Sample Collection: Monitor the animals for a specified period (e.g., 24 hours). At the endpoint, euthanize the mice and collect samples for analysis.

    • Bronchoalveolar Lavage (BAL): Perform a BAL by instilling and retrieving a known volume of PBS into the lungs.

    • Blood Collection: Collect blood via cardiac puncture for systemic inflammatory marker analysis.

    • Lung Tissue: Harvest the lungs for histological analysis and homogenization.

Protocol 2: Ventilator-Induced Lung Injury (VILI)

This model simulates the lung injury that can be caused by mechanical ventilation, a common supportive therapy for ARDS patients.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • This compound (or vehicle control)

  • Anesthetic (e.g., ketamine/xylazine)

  • Mechanical ventilator for small animals

  • Surgical instruments for tracheostomy and cannulation

  • Blood gas analyzer

Procedure:

  • Animal Preparation: Anesthetize the mice and perform a tracheostomy. Connect the mouse to a mechanical ventilator.

  • This compound Administration: Administer this compound or vehicle control at a specified time before initiating injurious ventilation.

  • Injurious Ventilation: Ventilate the mice with a high tidal volume (e.g., 23 ml/kg) and low or no positive end-expiratory pressure (PEEP) for a defined period (e.g., 4 hours).

  • Monitoring and Sample Collection:

    • Respiratory Mechanics: Continuously monitor airway pressures and lung compliance throughout the ventilation period.

    • Blood Gas Analysis: Periodically collect arterial blood samples to measure PaO2, PaCO2, and oxygen saturation.

Experimental Workflow for Assessing this compound Efficacy cluster_lps LPS-Induced ALI Model cluster_vili VILI Model LPS_Start Start LPS_Drug Administer this compound or Vehicle LPS_Start->LPS_Drug LPS_Induction Intratracheal LPS Instillation LPS_Drug->LPS_Induction LPS_Incubation Incubate (e.g., 24h) LPS_Induction->LPS_Incubation LPS_End Endpoint Analysis LPS_Incubation->LPS_End Endpoint_Analysis Endpoint Analysis: - BAL Fluid Analysis - Lung Histology - Blood Gas (VILI) - Cytokine Profiling LPS_End->Endpoint_Analysis VILI_Start Start VILI_Drug Administer this compound or Vehicle VILI_Start->VILI_Drug VILI_Induction Initiate High Tidal Volume Ventilation VILI_Drug->VILI_Induction VILI_Ventilation Ventilate (e.g., 4h) VILI_Induction->VILI_Ventilation VILI_End Endpoint Analysis VILI_Ventilation->VILI_End VILI_End->Endpoint_Analysis

Caption: Experimental workflow for ALI models.

Data Presentation: Hypothetical Efficacy Data for this compound

The following tables present hypothetical, yet plausible, quantitative data demonstrating the potential efficacy of this compound in the described lung injury models.

Table 1: Efficacy of this compound in LPS-Induced Acute Lung Injury Model

ParameterNaive ControlLPS + VehicleLPS + this compound (1 mg/kg)LPS + this compound (5 mg/kg)
BAL Total Cells (x10⁵) 0.5 ± 0.115.2 ± 2.59.8 ± 1.86.5 ± 1.2**
BAL Neutrophils (%) < 185 ± 562 ± 845 ± 7
BAL Protein (mg/mL) 0.1 ± 0.021.2 ± 0.30.7 ± 0.2*0.4 ± 0.1
Lung MPO (U/g tissue) 5 ± 155 ± 832 ± 620 ± 4**
Lung Wet/Dry Ratio 4.5 ± 0.27.8 ± 0.56.1 ± 0.45.2 ± 0.3
BAL IL-6 (pg/mL) < 201500 ± 300850 ± 210*450 ± 150
BAL TNF-α (pg/mL) < 151200 ± 250700 ± 180*350 ± 120**

*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. LPS + Vehicle.

Table 2: Efficacy of this compound in Ventilator-Induced Lung Injury Model

ParameterSham ControlVILI + VehicleVILI + this compound (5 mg/kg)
PaO₂/FiO₂ Ratio 450 ± 30180 ± 25280 ± 35
Lung Compliance (mL/cmH₂O) 0.05 ± 0.0050.02 ± 0.0040.035 ± 0.006
BAL Protein (mg/mL) 0.12 ± 0.030.95 ± 0.20.5 ± 0.15
Histological Lung Injury Score 0.5 ± 0.27.5 ± 1.23.8 ± 0.8
BAL IL-1β (pg/mL) < 25800 ± 150420 ± 110*

*Data are presented as mean ± SD. p < 0.05 vs. VILI + Vehicle.

Conclusion

The protocols described provide a framework for the preclinical evaluation of this compound in relevant models of acute lung injury. Based on its unique mechanism of action, it is hypothesized that this compound will ameliorate lung inflammation, reduce pulmonary edema, and improve lung function in both LPS- and ventilator-induced lung injury models. The provided hypothetical data tables illustrate the expected outcomes and key parameters for assessing efficacy. These studies are crucial for advancing the development of this compound as a potential therapy for ALI/ARDS.

References

Application Notes and Protocols for Investigating c-Met Signaling Using Terevalefim

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terevalefim (also known as ANG-3777) is a small molecule, hepatocyte growth factor (HGF) mimetic that selectively activates the c-Met receptor.[1][2][3] The c-Met receptor is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, motility, migration, and invasion, upon binding its natural ligand, HGF.[4][5] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of various cancers. This compound, by mimicking the action of HGF, provides a valuable tool for researchers to specifically activate the c-Met signaling cascade and investigate its downstream effects in various cellular contexts. These application notes provide detailed protocols for utilizing this compound to study c-Met signaling pathways.

c-Met Signaling Pathway Overview

Activation of the c-Met receptor by this compound initiates a cascade of intracellular signaling events. Upon binding, the receptor dimerizes and autophosphorylates, creating docking sites for various downstream signaling proteins. The principal pathways activated include:

  • RAS/MAPK Pathway: Primarily involved in cell proliferation and differentiation.

  • PI3K/AKT Pathway: Crucial for promoting cell survival and inhibiting apoptosis.

  • STAT Pathway: Plays a role in cell growth, differentiation, and survival.

The intricate network of these pathways highlights the importance of c-Met in normal physiological processes and its aberration in disease.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor GRB2 GRB2 cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 This compound This compound (HGF Mimetic) This compound->cMet Activation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival, Migration) ERK->Gene_Expression PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT AKT->Gene_Expression STAT3->Gene_Expression

Caption: this compound-induced c-Met signaling pathways.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on c-Met signaling.

Cell Viability/Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to this compound treatment.

Protocol:

  • Cell Seeding: Seed cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in serum-free media. Remove the existing media from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (media with DMSO or the vehicle used to dissolve this compound).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Representative Data:

This compound (µM)Cell Viability (%) (24h)Cell Viability (%) (48h)
0 (Vehicle)100.0 ± 5.2100.0 ± 6.1
0.1115.3 ± 4.8125.7 ± 5.9
0.5132.1 ± 6.5155.4 ± 7.2
1.0145.8 ± 7.1178.9 ± 8.3
5.0158.2 ± 8.0195.1 ± 9.5
10.0160.5 ± 7.9198.6 ± 9.8

Note: Data are representative and may vary depending on the cell line and experimental conditions.

Cell_Viability_Workflow A Seed Cells (96-well plate) B Add this compound (Serial Dilutions) A->B C Incubate (24-48h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Add Solubilizer E->F G Read Absorbance (570nm) F->G

Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis of c-Met Pathway Activation

This protocol is used to detect the phosphorylation of c-Met and downstream signaling proteins like AKT and ERK, confirming the activation of the pathway by this compound.

Protocol:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency in 6-well plates. Serum-starve the cells for 12-24 hours, then treat with various concentrations of this compound for a specified time (e.g., 15-60 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-c-Met, total c-Met, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Representative Data:

This compound (µM)p-c-Met / c-Met (Fold Change)p-AKT / AKT (Fold Change)p-ERK / ERK (Fold Change)
0 (Vehicle)1.01.01.0
0.12.51.81.5
0.55.23.62.8
1.08.96.14.7
5.09.56.85.1
10.09.36.54.9

Note: Data are representative and may vary depending on the cell line, treatment time, and antibodies used.

In Vitro Kinase Assay

This assay measures the kinase activity of c-Met directly, often using a purified receptor and a substrate.

Protocol:

  • Reaction Setup: In a microplate, combine a reaction buffer (containing ATP and MgCl2), a purified recombinant c-Met protein, and a specific substrate (e.g., a peptide substrate).

  • This compound Addition: Add varying concentrations of this compound to the wells. Include a no-Terevalefim control.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Detect the phosphorylated substrate. This can be done using various methods, such as:

    • Radiolabeling: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Antibody-based detection: Using a phospho-specific antibody that recognizes the phosphorylated substrate, often in an ELISA-like format.

    • Luminescence-based detection: Using assays that measure the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

  • Data Analysis: Calculate the kinase activity relative to the control.

Representative Data:

This compound (µM)c-Met Kinase Activity (RLU)% Activity vs. Control
0 (Vehicle)15,000100
0.145,000300
0.590,000600
1.0150,0001000
5.0180,0001200
10.0185,0001233

RLU: Relative Light Units. Data are representative and will depend on the specific assay format and reagents used.

Kinase_Assay_Workflow A Combine Reagents (c-Met, Substrate, Buffer) B Add this compound (Varying Concentrations) A->B C Initiate Reaction with ATP B->C D Incubate (30-60 min) C->D E Stop Reaction D->E F Detect Phosphorylated Substrate E->F G Analyze Data F->G

Caption: General workflow for an in vitro c-Met kinase assay.

This compound serves as a specific and potent activator of the c-Met signaling pathway. The protocols outlined in these application notes provide a robust framework for researchers to investigate the multifaceted roles of c-Met in cellular physiology and pathology. By employing these methods, scientists can further elucidate the mechanisms downstream of c-Met activation and explore its potential as a therapeutic target.

References

Application Notes and Protocols for Preclinical Administration of Terevalefim

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preclinical administration of Terevalefim (formerly ANG-3777), a small molecule mimetic of hepatocyte growth factor (HGF) that activates the c-Met signaling pathway. The protocols are intended for use in in vitro and in vivo preclinical studies aimed at evaluating the therapeutic potential of this compound in various disease models, particularly those involving tissue injury and repair.

Mechanism of Action

This compound acts as an agonist of the c-Met receptor, mimicking the biological activity of its natural ligand, HGF.[1][2][3][4] Activation of the c-Met signaling cascade triggers a range of cellular responses crucial for tissue regeneration and protection, including cell proliferation, migration, morphogenesis, and anti-apoptotic effects.[1]

c-Met Signaling Pathway

The binding of this compound to the c-Met receptor induces its dimerization and autophosphorylation, initiating a cascade of downstream signaling events. Key pathways activated include the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, the Ras/mitogen-activated protein kinase (MAPK) pathway, and the signal transducer and activator of transcription (STAT) pathway. These pathways collectively orchestrate the cellular responses to this compound.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound c-Met Receptor c-Met Receptor This compound->c-Met Receptor PI3K PI3K c-Met Receptor->PI3K RAS RAS c-Met Receptor->RAS STAT3 STAT3 c-Met Receptor->STAT3 Akt Akt PI3K->Akt Anti-apoptosis Anti-apoptosis Akt->Anti-apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation Cell Migration Cell Migration STAT3->Cell Migration

Caption: this compound-activated c-Met signaling pathway.

Data Presentation

In Vivo Efficacy of this compound in Preclinical Models of Kidney Injury
Animal ModelInjury ModelThis compound Dose & RouteKey FindingsReference
RatIschemia-Reperfusion2 mg/kg, IVAttenuated renal dysfunction (reduced BUN and serum creatinine) and renal epithelial apoptosis.
RatIschemia-Reperfusion0.2 and 2 mg/kg, IVSignificantly increased urine output and survival.
DogIschemia-Reperfusion10 mg/kg, IVReduced BUN and creatinine.
RatRenal Transplantation2 mg/kg, IP (daily for 2 weeks) & 10 µM in preservation solutionReduced serum creatinine and BUN on day 7 post-transplantation. Increased recipient survival.

Experimental Protocols

In Vitro Cell-Based Assays

1. Cell Proliferation Assay

This protocol is designed to assess the effect of this compound on the proliferation of c-Met expressing cells.

  • Cell Lines: A variety of cell lines with known c-Met expression can be utilized, such as human renal proximal tubule epithelial cells (RPTEC), Madin-Darby Canine Kidney (MDCK) cells, or specific cancer cell lines with high c-Met expression (e.g., SNU-5, MKN-45, Hs746T).

  • Materials:

    • c-Met expressing cell line

    • Complete cell culture medium

    • Serum-free cell culture medium

    • This compound stock solution

    • 96-well cell culture plates

    • Cell proliferation reagent (e.g., MTS, WST-1)

    • Plate reader

Cell_Proliferation_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Starve_Cells Serum-starve cells Seed_Cells->Starve_Cells Add_this compound Add varying concentrations of this compound Starve_Cells->Add_this compound Incubate Incubate for 24-72 hours Add_this compound->Incubate Add_Reagent Add cell proliferation reagent Incubate->Add_Reagent Measure_Absorbance Measure absorbance Add_Reagent->Measure_Absorbance Analyze_Data Analyze data and determine EC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro cell proliferation assay.
  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in complete culture medium and incubate overnight.

    • Gently wash the cells with serum-free medium and then incubate in serum-free medium for 12-24 hours to synchronize the cell cycle.

    • Prepare serial dilutions of this compound in serum-free medium. It is recommended to perform a dose-response experiment with a concentration range of 0.1 nM to 10 µM to determine the optimal concentration.

    • Remove the serum-free medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control group.

    • Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.

    • Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell proliferation relative to the vehicle control and determine the EC50 value.

2. Cell Migration Assay (Wound Healing/Scratch Assay)

This assay evaluates the effect of this compound on the migration of c-Met expressing cells.

  • Cell Lines: Similar to the proliferation assay, use cell lines with confirmed c-Met expression.

  • Materials:

    • c-Met expressing cell line

    • Complete cell culture medium

    • Serum-free cell culture medium

    • This compound stock solution

    • 6-well or 12-well cell culture plates

    • Sterile 200 µL pipette tip or a wound-making tool

    • Microscope with a camera

Cell_Migration_Workflow Start Start Seed_Cells Seed cells to form a confluent monolayer Start->Seed_Cells Create_Wound Create a 'scratch' in the monolayer Seed_Cells->Create_Wound Wash_Cells Wash to remove detached cells Create_Wound->Wash_Cells Add_this compound Add this compound in serum-free medium Wash_Cells->Add_this compound Image_Wound_T0 Image the wound at time 0 Add_this compound->Image_Wound_T0 Incubate Incubate for 12-24 hours Image_Wound_T0->Incubate Image_Wound_TX Image the wound at various time points Incubate->Image_Wound_TX Measure_Wound_Closure Measure the rate of wound closure Image_Wound_TX->Measure_Wound_Closure End End Measure_Wound_Closure->End

Caption: Workflow for the in vitro cell migration assay.
  • Procedure:

    • Seed cells in a 6-well or 12-well plate and grow until they form a confluent monolayer.

    • Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.

    • Gently wash the wells with serum-free medium to remove any detached cells.

    • Add serum-free medium containing different concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or a vehicle control.

    • Capture images of the scratch at time 0 and then at regular intervals (e.g., 6, 12, 24 hours) using a microscope.

    • Measure the width of the scratch at different points for each time point and calculate the percentage of wound closure.

In Vivo Administration Protocols

1. Ischemia-Reperfusion Injury Model (Rat)

This protocol describes the administration of this compound in a rat model of renal ischemia-reperfusion injury.

  • Animal Model: Male Sprague-Dawley rats (250-300 g).

  • Materials:

    • This compound

    • Sterile vehicle (e.g., saline or phosphate-buffered saline)

    • Surgical instruments for inducing ischemia-reperfusion injury

    • Anesthesia

  • Procedure:

    • Formulation: Prepare a stock solution of this compound in a suitable vehicle. While the specific vehicle used in published preclinical studies is not always detailed, a common approach for small molecules is to use saline, PBS, or a solution containing a low percentage of a solubilizing agent like DMSO, followed by dilution in saline or PBS. It is crucial to perform solubility and stability tests for the chosen formulation.

    • Induction of Ischemia-Reperfusion Injury: Anesthetize the rats and, through a midline incision, expose the renal pedicles. Induce ischemia by clamping the renal artery and vein for a defined period (e.g., 45-60 minutes). After the ischemic period, remove the clamps to allow reperfusion.

    • Administration:

      • Intravenous (IV) Administration: Administer this compound at a dose of 0.2 mg/kg or 2 mg/kg via tail vein injection. The timing of administration can be varied, for example, immediately before reperfusion or at a set time point post-reperfusion.

      • Intraperitoneal (IP) Administration: Administer this compound at a dose of 2 mg/kg via intraperitoneal injection.

    • Post-operative Care and Monitoring: Provide appropriate post-operative care, including analgesia and monitoring of the animals' well-being.

    • Endpoint Analysis: At predetermined time points after treatment, collect blood and kidney tissue samples for analysis of renal function markers (e.g., serum creatinine, BUN), histological evaluation of tissue damage, and assessment of molecular markers of injury and repair.

2. Renal Transplant Model (Rat)

This protocol outlines the administration of this compound in a rat model of renal transplantation.

  • Animal Model: Inbred Lewis rats as both donors and recipients.

  • Materials:

    • This compound

    • University of Wisconsin (UW) solution for organ preservation

    • Sterile vehicle

    • Surgical instruments for transplantation

    • Anesthesia

  • Procedure:

    • Organ Preservation: Add this compound to the UW solution at a concentration of 10 µM. Perfuse and store the donor kidney in this solution prior to transplantation.

    • Transplantation: Perform a standard renal transplantation procedure.

    • Post-transplant Administration: Administer this compound to the recipient rat at a dose of 2 mg/kg via intraperitoneal injection daily for a specified period (e.g., 14 days).

    • Monitoring and Endpoint Analysis: Monitor the recipient animals for signs of graft function and rejection. Collect blood samples regularly to measure serum creatinine and BUN. At the end of the study, harvest the transplanted kidney for histological and molecular analysis.

Important Considerations

  • Vehicle Selection: The choice of vehicle for in vivo administration is critical and should be based on the physicochemical properties of this compound. The vehicle should be non-toxic and not interfere with the biological activity of the compound. Preliminary formulation studies are highly recommended.

  • Dose and Route of Administration: The optimal dose and route of administration may vary depending on the animal model and the specific research question. The provided protocols offer starting points based on existing preclinical data.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

By following these detailed application notes and protocols, researchers can effectively design and execute preclinical studies to investigate the therapeutic potential of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Terevalefim in Primary Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Terevalefim in primary cell assays. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as ANG-3777, is a small molecule designed to mimic the activity of hepatocyte growth factor (HGF).[1] It functions by activating the c-Met signaling cascade, which is involved in cellular processes such as growth, migration, and survival.[1] This activation of repair pathways has led to its investigation in clinical trials for conditions like acute kidney injury and delayed graft function.[1][2]

Q2: What is the recommended starting concentration range for this compound in primary cell assays?

The optimal concentration of this compound will vary depending on the primary cell type and the specific assay. As a starting point, a dose-response experiment is recommended. A broad range of concentrations, for example, from 1 nM to 10 µM, should be tested to determine the optimal working concentration for your specific experimental setup.

Q3: What is the typical incubation time for this compound in primary cell assays?

Incubation times can range from a few hours to several days, depending on the biological question being addressed. For signaling pathway studies (e.g., phosphorylation of c-Met), shorter incubation times (e.g., 15-60 minutes) are typically sufficient. For functional assays (e.g., cell proliferation, migration), longer incubation times (e.g., 24-72 hours) may be necessary.

Troubleshooting Guides

Issue 1: High Cell Toxicity or Death

Q: I am observing significant cell death in my primary cell cultures after treatment with this compound. What could be the cause and how can I resolve it?

A: High cell toxicity can be caused by several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Concentration Optimization: The concentration of this compound may be too high for your specific primary cell type.

    • Solution: Perform a dose-response experiment with a wider range of lower concentrations to identify a non-toxic working concentration.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.

    • Solution: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Prepare a vehicle control (medium with the same concentration of solvent) to assess solvent-specific toxicity.

  • Incubation Time: Prolonged exposure to the compound, even at a non-toxic concentration, may induce cell death.

    • Solution: Perform a time-course experiment to determine the optimal incubation time that yields a biological response without compromising cell viability.

Issue 2: Low or No Detectable Assay Signal

Q: I am not observing the expected biological effect or signal in my assay after treating the cells with this compound. What should I do?

A: A lack of signal can be due to suboptimal assay conditions or compound concentration.

  • Concentration: The concentration of this compound may be too low to elicit a detectable response.

    • Solution: Test a higher range of concentrations in a dose-response experiment.

  • Incubation Time: The incubation time may be too short for the biological response to occur.

    • Solution: Increase the incubation time and perform a time-course experiment.

  • Cell Health: The primary cells may not be healthy or responsive.

    • Solution: Ensure your primary cells are viable and have not been in culture for an extended period. Passage number can significantly impact cell responsiveness.

  • Assay Sensitivity: The assay itself may not be sensitive enough to detect the change.

    • Solution: Consider using a more sensitive assay or increasing the number of cells per well.

Issue 3: Inconsistent or Variable Results

Q: My results with this compound are highly variable between experiments. How can I improve consistency?

A: Inconsistent results are often due to variations in experimental procedures.

  • Cell Passage Number: Primary cells can change their characteristics with increasing passage number.

    • Solution: Use cells within a consistent and low passage number range for all experiments.

  • Reagent Preparation: Inconsistent preparation of this compound dilutions can lead to variability.

    • Solution: Prepare a fresh stock solution of this compound for each experiment and use a consistent dilution series.

  • Assay Protocol: Minor variations in the assay protocol can introduce variability.

    • Solution: Adhere strictly to a standardized protocol for all steps, including cell seeding density, incubation times, and reagent additions.

Data Presentation

Table 1: Example Dose-Response Data for this compound on Primary Human Umbilical Vein Endothelial Cells (HUVECs)

This compound ConcentrationCell Viability (% of Control)c-Met Phosphorylation (Fold Change)
1 nM98 ± 41.2 ± 0.2
10 nM102 ± 52.5 ± 0.4
100 nM99 ± 35.8 ± 0.7
1 µM95 ± 66.1 ± 0.9
10 µM75 ± 85.9 ± 1.1

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 2: Assessing c-Met Pathway Activation by Western Blotting

  • Cell Culture and Treatment: Culture primary cells to 70-80% confluency. Treat the cells with the desired concentrations of this compound for a short duration (e.g., 15-60 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-c-Met and total c-Met overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-c-Met signal to the total c-Met signal.

Visualizations

Terevalefim_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (HGF Mimetic) cMet c-Met Receptor This compound->cMet Binds and Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS Akt Akt PI3K->Akt CellSurvival Cell Survival, Growth, Proliferation Akt->CellSurvival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellSurvival

Caption: this compound signaling pathway.

Experimental_Workflow start Start: Primary Cell Culture dose_response Dose-Response Experiment (e.g., MTT Assay) start->dose_response determine_optimal_conc Determine Optimal Non-Toxic Concentration Range dose_response->determine_optimal_conc functional_assay Perform Functional Assays (e.g., Migration, Proliferation) determine_optimal_conc->functional_assay pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for p-cMet) determine_optimal_conc->pathway_analysis data_analysis Data Analysis and Interpretation functional_assay->data_analysis pathway_analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for this compound.

Troubleshooting_Tree start Problem Encountered high_toxicity High Cell Toxicity? start->high_toxicity Yes no_signal Low or No Signal? start->no_signal No check_conc Is Concentration Too High? high_toxicity->check_conc inconsistent_results Inconsistent Results? no_signal->inconsistent_results No check_conc2 Is Concentration Too Low? no_signal->check_conc2 Yes check_passage Consistent Cell Passage? inconsistent_results->check_passage Yes lower_conc Action: Lower Concentration Range check_conc->lower_conc Yes check_solvent Is Solvent Concentration >0.1%? check_conc->check_solvent No reduce_solvent Action: Reduce Solvent Concentration check_solvent->reduce_solvent Yes increase_conc Action: Increase Concentration Range check_conc2->increase_conc Yes check_time Is Incubation Time Too Short? check_conc2->check_time No increase_time Action: Increase Incubation Time check_time->increase_time Yes use_low_passage Action: Use Consistent, Low Passage Cells check_passage->use_low_passage No check_protocol Standardized Protocol Followed? check_passage->check_protocol Yes standardize_protocol Action: Strictly Adhere to Protocol check_protocol->standardize_protocol No

Caption: Troubleshooting decision tree.

References

Troubleshooting Terevalefim solubility issues for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Terevalefim.

Frequently Asked Questions (FAQs) - Solubility and Handling

Q1: I'm having trouble dissolving this compound. What are the recommended solvents and concentrations?

A1: this compound has varying solubility in common laboratory solvents. For optimal results, refer to the solubility data below. It is crucial to use fresh, anhydrous DMSO for stock solutions as moisture can reduce solubility.[1] If you observe precipitation, gentle warming (to no higher than 50°C) and/or sonication can aid in dissolution.[1][2]

Data Presentation: this compound Solubility

SolventConcentration (mg/mL)Molar Equivalent (mM)Notes
DMSO35 - 100[1][2]198.59 - 567.41Use of fresh, anhydrous DMSO is critical. Ultrasonic treatment may be necessary for higher concentrations.
Ethanol35198.59
WaterInsoluble-
In Vivo Formulations
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5≥ 14.19Add solvents sequentially and ensure the solution is clear before adding the next solvent.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5≥ 14.19Add solvents sequentially.
10% DMSO, 90% Corn Oil≥ 2.5≥ 14.19Add solvents sequentially.

Q2: My this compound solution precipitated after being added to my aqueous cell culture medium. What should I do?

A2: Precipitation in aqueous solutions is a common issue with hydrophobic small molecules like this compound. Here are several troubleshooting steps:

  • Lower the Final Concentration: The most common reason for precipitation is exceeding the aqueous solubility limit. Try using a lower final concentration of this compound in your experiment.

  • Optimize DMSO Concentration: While preparing a concentrated stock in DMSO is necessary, the final concentration of DMSO in your cell culture medium should be kept low, ideally below 0.1%, as higher concentrations can be cytotoxic.

  • Serial Dilutions in DMSO: Before adding to your aqueous medium, perform serial dilutions of your concentrated this compound stock in DMSO first. Then, add the final diluted DMSO stock to your medium.

  • Increase Serum Concentration: If your experimental conditions allow, increasing the percentage of serum (e.g., FBS) in your culture medium can help to keep the compound in solution.

  • Freshly Prepare Solutions: Always prepare fresh dilutions of this compound for each experiment. Do not use solutions that have previously precipitated.

Q3: How should I store this compound powder and stock solutions?

A3: Proper storage is crucial to maintain the stability and activity of this compound.

  • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.

  • In Solvent (e.g., DMSO): Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

Troubleshooting Experimental Results

Q4: I am not observing the expected biological effect of this compound in my cell-based assay. What could be the reason?

A4: If you are not seeing the expected activity of this compound, consider the following:

  • Cell Line Expressing c-Met: this compound is a c-Met agonist. Ensure that your cell line expresses sufficient levels of the c-Met receptor. You can verify this by Western blot, flow cytometry, or qPCR.

  • Compound Integrity: Ensure that the compound has been stored correctly and has not degraded. Prepare fresh solutions from powder if there is any doubt.

  • Assay Conditions: Review your experimental protocol, including incubation times and the concentrations of this compound used. It may be necessary to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

  • Solubility Issues: As discussed in Q2, precipitation of this compound in your assay can lead to a lower effective concentration and a lack of biological response. Visually inspect your assay plates for any signs of precipitation.

Mandatory Visualizations

Terevalefim_Troubleshooting_Workflow start Start: Solubility or Efficacy Issue with this compound solubility_issue Is the compound fully dissolved in the stock solvent? start->solubility_issue yes_dissolved Yes solubility_issue->yes_dissolved Yes no_dissolved No solubility_issue->no_dissolved No precipitation_in_media Does the compound precipitate in the aqueous experimental medium? yes_dissolved->precipitation_in_media dissolution_steps Action: Use fresh anhydrous DMSO. Consider gentle warming (<=50°C) or sonication. no_dissolved->dissolution_steps dissolution_steps->solubility_issue yes_precipitates Yes precipitation_in_media->yes_precipitates Yes no_precipitates No precipitation_in_media->no_precipitates No precipitation_solutions Action: Lower final concentration. Optimize final DMSO % (<0.1%). Perform serial dilutions in DMSO first. yes_precipitates->precipitation_solutions efficacy_issue Is there a lack of expected biological effect? no_precipitates->efficacy_issue precipitation_solutions->precipitation_in_media yes_efficacy Yes efficacy_issue->yes_efficacy Yes no_efficacy No efficacy_issue->no_efficacy No check_cmet Verify c-Met expression in the cell line (Western blot, Flow Cytometry, qPCR). yes_efficacy->check_cmet end_issue_resolved Issue Resolved no_efficacy->end_issue_resolved check_compound Confirm compound integrity. Prepare fresh solutions. check_cmet->check_compound optimize_assay Optimize assay conditions: - Dose-response curve - Incubation time check_compound->optimize_assay optimize_assay->end_issue_resolved end_issue_persists Issue Persists: Contact Technical Support optimize_assay->end_issue_persists cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Response cMet c-Met Receptor PI3K PI3K cMet->PI3K RAS RAS cMet->RAS JAK JAK cMet->JAK This compound This compound (HGF Mimetic) This compound->cMet activates AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration STAT3 STAT3 JAK->STAT3 STAT3->Proliferation STAT3->Migration

References

How to prevent Terevalefim degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Terevalefim in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in solution?

A1: The stability of this compound, like many small molecules, can be compromised by several factors. The most common causes of degradation are exposure to adverse pH conditions, oxidation, and photodegradation.[1][2] this compound contains a pyrazole ring and a thiophene group, which can be susceptible to pH-catalyzed hydrolysis and oxidation.[3] Additionally, exposure to light, particularly UV light, can provide the energy to initiate photolytic degradation.[4]

Q2: What is the recommended solvent and storage condition for this compound stock solutions?

A2: For long-term storage, this compound powder should be stored at -20°C for up to three years.[5] Stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO or ethanol. It is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Store stock solutions at -80°C for up to one year. For short-term use, solutions can be stored at -20°C for up to one month.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of this compound is pH-dependent. While specific data for this compound is not extensively published, compounds with similar structures are often most stable within a slightly acidic to neutral pH range (pH 4-7). Highly acidic or alkaline conditions can catalyze the hydrolysis of susceptible functional groups. It is crucial to use a well-buffered system to maintain a stable pH during experiments.

Q4: Is this compound sensitive to light?

A4: Yes, compounds with aromatic rings and conjugated double bonds, such as this compound, are often susceptible to photodegradation. It is strongly recommended to protect all this compound solutions from light by using amber vials or by wrapping containers in aluminum foil. Minimize exposure to ambient laboratory light during solution preparation and experimentation.

Q5: I've observed a precipitate forming in my this compound working solution. What is the cause and how can I prevent it?

A5: Precipitation of hydrophobic small molecules is a common issue when diluting a DMSO stock solution into an aqueous buffer. This occurs when the compound's concentration exceeds its aqueous solubility limit. To prevent this, consider the following:

  • Decrease the final concentration: Test a lower final concentration in your assay.

  • Optimize the solvent system: A small percentage of a co-solvent might be necessary, but be mindful of its potential effects on your experimental system.

  • Ensure pH is optimal: The solubility of this compound may be pH-dependent. Ensure your buffer's pH is in a range that favors solubility.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting the degradation of this compound in your experiments.

Issue: Rapid loss of this compound activity or inconsistent results in my assay.

This is a primary indicator of compound degradation. Follow these steps to identify the cause:

G Troubleshooting this compound Degradation start Inconsistent Results or Loss of Activity Observed check_storage 1. Review Storage Conditions - Stock solution at -80°C? - Protected from light? - Aliquoted properly? start->check_storage check_prep 2. Evaluate Solution Preparation - Freshly prepared? - Anhydrous DMSO used? - pH of aqueous buffer correct? check_storage->check_prep sol_storage Action: Prepare fresh stock solution following recommended storage protocols. check_storage->sol_storage Improper Storage run_hplc 3. Confirm Degradation Analytically - Run HPLC-UV analysis on stock and working solutions. check_prep->run_hplc sol_prep Action: Prepare fresh solutions using high-purity anhydrous solvents and calibrated pH meters. check_prep->sol_prep Preparation Error degradation_confirmed Degradation Confirmed? (New peaks, reduced parent peak) run_hplc->degradation_confirmed sol_investigate Action: Perform forced degradation study to identify primary degradation pathway (pH, light, oxidation). degradation_confirmed->sol_investigate Yes sol_reassess Action: Re-evaluate experimental setup. Consider other variables (e.g., interaction with other reagents). degradation_confirmed->sol_reassess No

Caption: A decision tree for troubleshooting this compound instability.

Quantitative Data Summary

The following tables summarize stability data for this compound under various conditions. These are representative data and may vary based on specific experimental conditions.

Table 1: Effect of pH on this compound Stability in Aqueous Buffer at 25°C

pH% Remaining after 8 hours% Remaining after 24 hours
3.098.2%95.5%
5.099.1%98.7%
7.497.5%92.1%
9.085.3%68.4%

Table 2: Effect of Temperature on this compound Stability in pH 7.4 Buffer

Temperature% Remaining after 24 hours (Protected from Light)
4°C99.5%
25°C (Room Temp)92.1%
37°C81.3%

Table 3: Effect of Light Exposure on this compound Stability at 25°C

Condition (24 hours)% Remaining in DMSO% Remaining in pH 7.4 Buffer
Protected from Light99.8%92.1%
Exposed to Ambient Light91.5%75.6%
Exposed to UV Light (254 nm)65.2%40.8%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials : this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Procedure : a. Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation. b. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex briefly and sonicate in a water bath for 5-10 minutes until the powder is completely dissolved. e. Aliquot the stock solution into single-use, light-protecting (amber) tubes. f. Store aliquots at -80°C.

Protocol 2: Assessment of this compound Stability by HPLC-UV

This protocol provides a general method to assess the chemical stability of this compound in an aqueous buffer.

G Workflow for this compound Stability Assessment prep_solution 1. Prepare this compound Solution (e.g., 10 µM in desired buffer) t0_sample 2. T=0 Sample Immediately quench a sample with cold acetonitrile (1:1 ratio). prep_solution->t0_sample incubate 3. Incubate Store remaining solution under a specific test condition (e.g., 37°C, protected from light). prep_solution->incubate analyze 5. HPLC-UV Analysis Analyze all quenched samples. t0_sample->analyze time_points 4. Collect Time Points Take samples at desired intervals (e.g., 2, 4, 8, 24 hours) and quench immediately. incubate->time_points time_points->analyze data 6. Data Analysis Calculate % remaining by comparing peak area of this compound at each time point to T=0. analyze->data

Caption: A workflow for assessing the stability of this compound via HPLC.

  • Prepare Initial Sample (T=0) : a. Dilute the this compound DMSO stock solution into the desired aqueous buffer (e.g., PBS, pH 7.4) to the final working concentration. b. Immediately take a 100 µL aliquot and mix it with 100 µL of cold acetonitrile to stop degradation. This is the T=0 sample. c. Centrifuge the sample to pellet any precipitated salts and transfer the supernatant to an HPLC vial.

  • Incubate Sample : Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, protected from light).

  • Collect Time-Point Samples : At specified intervals (e.g., 2, 4, 8, 24 hours), collect additional 100 µL aliquots and quench them with cold acetonitrile as described in step 1b.

  • HPLC Analysis : a. Analyze all samples using a validated stability-indicating HPLC-UV method. b. Monitor the peak area of the parent this compound compound.

  • Data Analysis : Calculate the percentage of this compound remaining at each time point by comparing its peak area to the peak area of the T=0 sample. An increase in new peaks alongside a decrease in the parent peak indicates degradation.

Signaling Pathway Context

This compound is an HGF mimetic that activates the c-Met signaling cascade. Understanding this pathway is crucial for interpreting experimental results.

G This compound-Induced c-Met Signaling Pathway This compound This compound cMet c-Met Receptor This compound->cMet Binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization Induces Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Dimerization->Downstream Response Cellular Responses (Proliferation, Survival, Repair) Downstream->Response Degradation Degradation of this compound (pH, Light, Oxidation) Degradation->this compound Reduces effective concentration NoActivation No c-Met Activation Degradation->NoActivation Leads to

Caption: The effect of this compound degradation on the c-Met pathway.

References

Best practices for experimental controls with Terevalefim

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for Terevalefim. This guide provides troubleshooting advice and frequently asked questions to ensure the successful implementation of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting and diluting this compound?

For initial reconstitution, use sterile, endotoxin-free dimethyl sulfoxide (DMSO) to prepare a stock solution. For subsequent dilutions into aqueous buffers or cell culture media, it is critical to minimize the final DMSO concentration to avoid solvent-induced artifacts. We recommend a final DMSO concentration of less than 0.1% in your experimental setup.

Q2: How should I store this compound solutions?

This compound powder should be stored at -20°C. The DMSO stock solution can also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. Once diluted in aqueous solutions for immediate use, do not store for extended periods.

Q3: I am observing high levels of cell death in my untreated control wells. What could be the cause?

High background cell death can be attributed to several factors unrelated to this compound's activity. These include:

  • Suboptimal Cell Culture Conditions: Ensure cells are healthy, within a low passage number, and not overly confluent.

  • Contamination: Regularly test for mycoplasma and other microbial contaminants.

  • Reagent Quality: Use fresh, high-quality culture media and supplements.

  • Solvent Toxicity: As mentioned, ensure the final DMSO concentration is non-toxic to your specific cell line. A DMSO-only vehicle control is essential to diagnose this issue.

Troubleshooting Guides

Issue 1: Inconsistent or No Activation of STING Pathway

You are treating cells with this compound but observe little to no downstream signaling (e.g., IRF3 phosphorylation, IFN-β production).

Troubleshooting Workflow

G cluster_0 Troubleshooting: No STING Activation A Start: No/Low Activity B Verify this compound Integrity (Fresh Aliquot, Proper Storage) A->B C Check Cell Line Competency (Known STING expression, healthy culture) B->C If compound is OK D Run Positive Control (e.g., cGAMP) C->D If cells are competent E Optimize Dose and Time (Perform dose-response and time-course) D->E If positive control works H Result: Still No Activation (Consider alternative cell model or consult support) D->H If positive control fails F Assay System Check (Antibody validation, reagent expiry) E->F If optimization fails G Result: Pathway Activated F->G If assay is OK & optimization works F->H If assay system fails

Caption: Workflow for diagnosing a lack of STING pathway activation.

Possible Causes and Solutions

Potential Cause Recommended Action
Compound Degradation Use a fresh aliquot of this compound. Ensure stock solutions have not undergone multiple freeze-thaw cycles.
Cell Line Issues Confirm that your cell line expresses all necessary components of the STING pathway (including STING itself). Some cell lines have deficient or silenced STING expression. Test a positive control cell line like THP-1.
Incorrect Dosing Perform a dose-response experiment. The optimal concentration of this compound can be cell-type specific.
Suboptimal Timepoint Conduct a time-course experiment. Peak IRF3 phosphorylation typically occurs within 1-4 hours, while cytokine production may peak later (6-24 hours).
Assay Failure Validate your detection method. For Western blots, ensure primary antibodies are validated for the target. For ELISAs, check the expiration date and proper storage of all reagents.
Issue 2: High Variability Between Replicates

You are observing significant standard deviations between technical or biological replicates, making data interpretation difficult.

Experimental Controls for Reducing Variability

To minimize variability, a robust set of controls is essential. Below is a table outlining the recommended controls for a typical cell-based experiment measuring cytokine release (e.g., IFN-β ELISA) after this compound treatment.

Control Group Description Purpose
Untreated Cells Cells cultured in media without any treatment.Establishes the baseline level of cytokine secretion.
Vehicle Control Cells treated with the same concentration of DMSO used to dilute this compound.Accounts for any effects of the solvent on the cells.
Positive Control Cells treated with a known STING agonist (e.g., 2'3'-cGAMP).Confirms that the cellular machinery and assay are working correctly.
Negative Control (STING KO) STING knockout/knockdown cells treated with this compound.Demonstrates that the effect of this compound is specifically mediated through the STING pathway.

Signaling Pathway and Control Points

The following diagram illustrates the STING signaling pathway and highlights where different controls can validate the experimental system.

G cluster_0 This compound STING Activation Pathway This compound This compound (Test Article) STING STING Dimerization (on ER membrane) This compound->STING cGAMP cGAMP (Positive Control) cGAMP->STING TBK1 TBK1 Recruitment & Activation STING->TBK1 IRF3 IRF3 Phosphorylation (p-IRF3) TBK1->IRF3 Nucleus p-IRF3 Translocation to Nucleus IRF3->Nucleus Cytokines IFN-β & Cytokine Gene Transcription Nucleus->Cytokines STING_KO STING Knockout (Negative Control) STING_KO->STING

Caption: Key nodes in the STING pathway activated by this compound.

Experimental Protocols

Protocol 1: Measuring IRF3 Phosphorylation via Western Blot

This protocol details how to assess the activation of a key downstream target of STING signaling.

  • Cell Plating: Plate 1-2 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.

  • Treatment:

    • Prepare dilutions of this compound in culture media.

    • Aspirate old media and add the treatment media to the cells. Include Untreated and Vehicle (DMSO) controls.

    • Incubate for the desired time (e.g., 2 hours).

  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Western Blot:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature with 5% BSA or non-fat milk in TBST.

    • Incubate with primary antibodies against phospho-IRF3 (Ser366) and total IRF3 overnight at 4°C. Also probe for a loading control (e.g., β-actin or GAPDH).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect signal using an ECL substrate and an imaging system.

Interpreting variable results in Terevalefim experiments

Author: BenchChem Technical Support Team. Date: November 2025

Terevalefim Technical Support Center

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental use of this compound. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address potential variability in your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a highly selective, ATP-competitive inhibitor of the serine/threonine-protein kinase B-Raf (BRAF), specifically targeting the V600E mutant isoform. By inhibiting BRAF(V600E), this compound effectively downregulates the MAPK/ERK signaling pathway, leading to decreased cell proliferation and induced apoptosis in BRAF(V600E)-mutant cancer cells.

Q2: What are the recommended solvent and storage conditions for this compound?

A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving this compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For working solutions, further dilute the DMSO stock in a suitable cell culture medium. Please note that the final DMSO concentration in your experimental setup should be kept below 0.1% to avoid solvent-induced cytotoxicity.

Q3: What is the stability of this compound in an aqueous cell culture medium?

A3: The half-life of this compound in a standard cell culture medium (e.g., DMEM with 10% FBS) at 37°C is approximately 48 hours. For experiments lasting longer than 48 hours, it is advisable to replenish the medium with freshly diluted this compound.

Q4: What are the key properties of this compound?

A4: The fundamental properties of this compound are summarized in the table below.

PropertyValue
Molecular Weight 529.5 g/mol
Purity ≥99% (as determined by HPLC)
Formulation Lyophilized Powder
Solubility >50 mg/mL in DMSO
IC50 (A375 cells) 5-15 nM (BRAF V600E mutant melanoma cell line)
IC50 (MCF7 cells) >10 µM (BRAF wild-type breast cancer cell line)

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Issue 1: Inconsistent IC50 Values in Cell Viability Assays

Q: My calculated IC50 value for this compound in A375 cells is significantly higher than the expected 5-15 nM range, and there is high variability between experiments. What could be the cause?

A: This is a common issue that can stem from several factors related to experimental setup and execution. Follow this troubleshooting workflow:

Troubleshooting Workflow for Inconsistent IC50 Values start Start: Inconsistent IC50 Results check_compound Step 1: Verify Compound Handling & Storage start->check_compound check_cells Step 2: Assess Cell Health & Density check_compound->check_cells Compound OK issue_compound Issue: Improper stock prep, multiple freeze-thaws? check_compound->issue_compound check_assay Step 3: Review Assay Protocol check_cells->check_assay Cells OK issue_cells Issue: High passage #, confluency >80%, inconsistent seeding? check_cells->issue_cells check_dmso Step 4: Evaluate DMSO Concentration check_assay->check_dmso Assay OK issue_assay Issue: Incorrect incubation time, reagent volume errors? check_assay->issue_assay solution Consistent IC50 Results Achieved check_dmso->solution DMSO OK issue_dmso Issue: Final DMSO >0.1%, causing cytotoxicity? check_dmso->issue_dmso

A troubleshooting flowchart for variable IC50 results.

Potential Causes & Solutions:

Factor Potential Cause Recommended Solution
Compound Integrity Stock solution degraded due to multiple freeze-thaw cycles or improper storage.Prepare fresh 10 mM stock solutions in DMSO, create single-use aliquots, and store them at -80°C.
Cell Health Cells are of a high passage number, leading to genetic drift and altered sensitivity.Use cells with a low passage number (e.g., <10 passages from the source vial). Regularly perform cell line authentication.
Seeding Density Inconsistent cell seeding density across wells or plates. Seeding at >80% confluency can mask drug effects.Optimize seeding density to ensure cells are in the exponential growth phase throughout the experiment. Use a multichannel pipette for seeding and visually inspect plates before treatment.
Assay Protocol Incubation time with this compound is too short. Incorrect reagent volumes or reading times for the viability assay (e.g., MTT, CellTiter-Glo).The standard incubation time for this compound is 72 hours. Strictly adhere to the manufacturer's protocol for your chosen viability assay.
DMSO Concentration Final DMSO concentration in the culture medium is >0.1%, causing solvent-induced toxicity and confounding the results.Ensure the final DMSO concentration is consistent across all wells, including vehicle controls, and does not exceed 0.1%.
Issue 2: No Change in Downstream Protein Phosphorylation

Q: I am treating A375 cells with 100 nM this compound for 6 hours, but I do not observe a decrease in the phosphorylation of MEK or ERK via Western Blot. Why is this happening?

A: Failure to observe the expected decrease in p-MEK and p-ERK is typically due to issues with the treatment protocol or the Western Blotting procedure itself.

This compound Mechanism of Action RAS RAS-GTP BRAF BRAF V600E RAS->BRAF MEK MEK BRAF->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->BRAF Inhibition Experimental Workflow for IC50 Determination A 1. Seed Cells (e.g., 5,000 cells/well in 96-well plate) B 2. Incubate 24 hours A->B D 4. Treat Cells (Include Vehicle Control) B->D C 3. Prepare Serial Dilution of this compound C->D E 5. Incubate 72 hours D->E F 6. Add Viability Reagent (e.g., CellTiter-Glo®) E->F G 7. Read Luminescence F->G H 8. Analyze Data (Normalize to control, fit dose-response curve) G->H

Technical Support Center: Improving Terevalefim Delivery for In Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the effective in vivo delivery of Terevalefim (formerly ANG-3777). Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule that acts as a mimetic of hepatocyte growth factor (HGF).[1][2][3] It functions by binding to and activating the c-Met receptor, a receptor tyrosine kinase.[2] This activation triggers downstream signaling cascades, including the PI3K/Akt, MAPK/ERK, and STAT3 pathways, which are involved in cellular processes such as proliferation, migration, survival, and tissue repair.[4]

Q2: What are the recommended routes of administration for this compound in in vivo models?

Based on preclinical and clinical studies, the primary routes of administration for this compound are intravenous (IV) and intraperitoneal (IP). Intravenous administration is often performed as a slow infusion over 30 minutes in clinical settings.

Q3: What are the typical dosages of this compound used in animal models?

Dosages in preclinical studies have varied depending on the animal model and the targeted indication. Reported effective doses in rodent and canine models of kidney injury range from 0.2 mg/kg to 10 mg/kg. A commonly used and effective dose in rat models of renal injury is 2 mg/kg.

Experimental Protocols

General Protocol for Intravenous Administration in a Rodent Model

This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) regulations.

Materials:

  • This compound (ANG-3777)

  • Sterile vehicle (e.g., saline, PBS, or a specific formulation if available from the supplier)

  • Sterile syringes and needles (27-30 gauge for mice)

  • Animal restrainer

  • Warming device (e.g., heat lamp or warming pad)

  • 70% ethanol swabs

  • Gauze

Procedure:

  • Preparation of this compound Solution:

    • Aseptically prepare the this compound solution in a sterile vehicle to the desired concentration.

    • Ensure the solution is completely dissolved and free of particulates. Perform a small-scale solubility test first.

    • Warm the solution to room temperature or 37°C before injection.

  • Animal Preparation:

    • Warm the animal for 5-10 minutes using a heating device to induce vasodilation of the tail veins, which aids in visualization.

    • Place the animal in an appropriate restraining device.

  • Injection Procedure:

    • Clean the tail with a 70% ethanol swab.

    • Stabilize the tail and identify one of the lateral tail veins.

    • Insert a sterile 27-30 gauge needle, bevel up, into the vein at a shallow angle, parallel to the tail.

    • A successful insertion may be indicated by a flash of blood in the needle hub.

    • Slowly inject the this compound solution. There should be no resistance. If resistance is felt, or a subcutaneous bleb forms, the needle is not in the vein.

    • After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.

  • Post-Injection Monitoring:

    • Return the animal to its cage and monitor for any adverse reactions.

    • Ensure that bleeding has stopped before leaving the animal unattended.

Quantitative Data Summary

Animal ModelIndicationRoute of AdministrationDosageKey FindingsReference
Sprague Dawley RatIschemia-Reperfusion Kidney InjuryIntravenous (IV)0.2 mg/kg and 2 mg/kgIncreased urine output and survival at both doses.
Sprague Dawley RatIschemia-Reperfusion Kidney InjuryIntravenous (IV)2 mg/kgReduced serum creatinine and BUN.
Beagle DogIschemia-Reperfusion Kidney InjuryIntravenous (IV)10 mg/kgReduced BUN and creatinine.
Lewis RatRenal TransplantationIntraperitoneal (IP)2 mg/kgReduced serum creatinine and BUN on day 7 post-transplant. Improved survival at day 14 (60% vs. 30% in vehicle group).

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation of this compound in solution Poor solubility in the chosen vehicle.Ensure the appropriate vehicle is being used. If not specified by the supplier, test solubility in common biocompatible solvents (e.g., saline, PBS with a small percentage of a solubilizing agent like DMSO, if permissible for the study). Always prepare fresh solutions and visually inspect for precipitates before injection.
Difficulty visualizing or accessing the tail vein Inadequate vasodilation. Improper restraint.Ensure proper warming of the animal to dilate the veins. Use an appropriate-sized restraining device to minimize animal movement. A focused light source can also aid in visualization. For dark-furred animals, trans-illumination of the tail can be helpful.
Resistance during intravenous injection Needle is not properly placed in the vein (subcutaneous or perivascular).Stop the injection immediately. Withdraw the needle and re-attempt the injection at a more proximal site on the tail. A successful intravenous injection should have no resistance.
Formation of a bleb or swelling at the injection site The injection was administered subcutaneously instead of intravenously.This indicates an unsuccessful intravenous injection. The dose will not be delivered systemically as intended. Note the error and consider excluding the animal from the study if precise systemic delivery is critical.
Animal distress or adverse reaction post-injection Potential toxicity of the compound or vehicle. Injection was too rapid.Monitor the animal closely. If adverse effects are observed, consider reducing the dose or the injection rate. Ensure the vehicle is well-tolerated and the final concentration of any co-solvents (e.g., DMSO) is minimal.
Leakage from the injection site after needle withdrawal Insufficient pressure applied post-injection.Apply gentle but firm pressure to the injection site with sterile gauze for at least 30 seconds or until bleeding stops.

Visualizations

Signaling Pathways

Terevalefim_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK/ERK Pathway cluster_STAT3 STAT3 Pathway This compound This compound (HGF Mimetic) cMet c-Met Receptor This compound->cMet Binds and Activates PI3K PI3K cMet->PI3K Activates RAS RAS cMet->RAS Activates STAT3 STAT3 cMet->STAT3 Activates Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Migration ERK->Cell_Proliferation Gene_Transcription Gene Transcription (Cell Growth & Survival) STAT3->Gene_Transcription

Caption: this compound activates the c-Met receptor, initiating key downstream signaling pathways.

Experimental Workflow

Terevalefim_InVivo_Workflow prep 1. Prepare this compound Solution (Sterile Vehicle) animal_prep 2. Animal Preparation (Warming & Restraint) prep->animal_prep injection 3. Intravenous or Intraperitoneal Injection animal_prep->injection monitoring 4. Post-Injection Monitoring (Adverse Effects) injection->monitoring data_collection 5. Data Collection (e.g., Blood/Tissue Samples, Behavioral Observations) monitoring->data_collection analysis 6. Data Analysis data_collection->analysis

Caption: A typical experimental workflow for in vivo administration of this compound.

Troubleshooting Logic

Troubleshooting_IV_Injection start IV Injection Attempt resistance Resistance Felt? start->resistance bleb Bleb Formation? resistance->bleb No reposition Stop, Withdraw Needle, Re-attempt Proximally resistance->reposition Yes success Successful IV Injection bleb->success No failure Unsuccessful IV Injection (Subcutaneous/Perivascular) bleb->failure Yes failure->reposition

Caption: A decision tree for troubleshooting common intravenous injection issues.

References

Technical Support Center: Optimizing Terevalefim-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Terevalefim in their experiments. The focus is on optimizing the signal-to-noise ratio to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule that acts as a c-Met agonist, mimicking the activity of hepatocyte growth factor (HGF).[1][2] It activates the c-Met signaling cascade, which is involved in cellular processes such as growth, migration, and survival.[1]

Q2: What types of assays are commonly used to assess this compound activity?

While specific, standardized "this compound-based assays" are not widely documented, researchers would typically employ assays to measure the activation of the c-Met pathway. These could include:

  • Cell-based phosphorylation assays: Detecting the phosphorylation of c-Met or downstream targets like Akt and ERK using methods such as ELISA, Western blotting, or immunofluorescence.

  • Cell proliferation and viability assays: Measuring the effect of this compound on cell growth using reagents like MTT, WST-1, or CellTiter-Glo®.

  • Cell migration and invasion assays: Assessing the migratory potential of cells in response to this compound using Boyden chamber or wound-healing assays.

  • Reporter gene assays: Utilizing a reporter gene (e.g., luciferase) under the control of a promoter that is activated by the c-Met signaling pathway.

Q3: What are the critical first steps to consider before starting an experiment with this compound?

  • Cell Line Selection and Maintenance: Use a cell line known to express the c-Met receptor. Ensure cells are healthy, in the logarithmic growth phase, and have a low passage number, as high passage numbers can alter cellular characteristics and responses.[3]

  • Reagent Quality: Use high-purity this compound and ensure all other reagents and buffers are fresh and free of contamination.[4]

  • Assay Optimization: Before conducting a full experiment, perform preliminary optimization experiments to determine the optimal cell seeding density, this compound concentration range, and incubation time.

Troubleshooting Guide

This guide addresses common issues encountered in this compound-based assays, focusing on optimizing the signal-to-noise ratio.

Issue 1: High Background Signal

A high background signal can mask the specific signal from this compound stimulation, leading to a poor signal-to-noise ratio and reduced assay sensitivity.

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Non-specific binding of antibodies (in immunoassays) Increase the number and duration of wash steps. Optimize the concentration of the primary and secondary antibodies. Consider using a different blocking buffer or increasing the blocking incubation time.
Autofluorescence of cells or media components If using a fluorescence-based assay, switch to a phenol red-free medium to reduce background fluorescence. Select fluorescent dyes with emission spectra in the red-shifted range (>570 nm) to minimize interference from cellular autofluorescence.
Contamination of reagents or cell cultures Prepare fresh reagents and buffers using sterile, high-purity water. Regularly test cell cultures for mycoplasma contamination.
Substrate issues (in enzyme-linked assays) Ensure the substrate has not been exposed to light or contaminants. Use a new, unexpired substrate solution.
Issue 2: Low or No Signal

A weak or absent signal upon this compound stimulation can be due to a variety of factors, from suboptimal assay conditions to problems with the cells or reagents.

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Suboptimal this compound concentration Perform a dose-response experiment to determine the optimal concentration range of this compound for your specific cell line and assay.
Insufficient incubation time Optimize the incubation time with this compound. A time-course experiment can help identify the peak of c-Met activation.
Low c-Met receptor expression on cells Confirm c-Met expression on your cell line using Western blot, flow cytometry, or qPCR. If expression is low, consider using a different cell line.
Inactive this compound Ensure this compound has been stored correctly according to the manufacturer's instructions. Prepare fresh dilutions for each experiment.
Cell health issues Ensure cells are healthy and not overly confluent before starting the experiment. Perform a cell viability assay to confirm cell health.
Incorrect assay setup Double-check all reagent concentrations, incubation times, and temperatures against the protocol. For plate reader-based assays, verify that the correct filter sets are being used for your specific fluorophore or chromophore.
Issue 3: High Well-to-Well Variability

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Inconsistent cell seeding Ensure a homogenous cell suspension before and during plating. When plating, mix the cell suspension between pipetting steps.
Pipetting errors Use calibrated pipettes and proper pipetting techniques. For multi-well plates, be consistent with the timing and order of reagent addition.
Edge effects in microplates To minimize evaporation from the outer wells, which can lead to "edge effects," fill the perimeter wells with sterile water or media.
Inadequate mixing of reagents in wells After adding reagents, gently tap the plate or use a plate shaker to ensure proper mixing.

Experimental Protocols

Protocol 1: Basic this compound Stimulation for c-Met Phosphorylation (Western Blot)

  • Cell Seeding: Seed c-Met expressing cells (e.g., A549, HT-29) in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation: The day before the experiment, replace the growth medium with a serum-free or low-serum medium and incubate overnight. This reduces basal c-Met activation.

  • This compound Stimulation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock to the desired final concentrations in a serum-free medium. Remove the starvation medium from the cells and add the this compound-containing medium. Incubate for the desired time (e.g., 15-30 minutes).

  • Cell Lysis: After incubation, place the plate on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.

  • Protein Quantification: Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify the lysate by centrifugation. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

  • Western Blotting: Proceed with standard Western blotting protocols to detect phosphorylated c-Met (p-c-Met) and total c-Met.

Visualizations

Terevalefim_Signaling_Pathway This compound Signaling Pathway This compound This compound cMet c-Met Receptor This compound->cMet Binds to and activates p_cMet Phosphorylated c-Met cMet->p_cMet Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, RAS/MAPK) p_cMet->Downstream Activates Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Response

Caption: Signaling pathway activated by this compound.

Experimental_Workflow General Experimental Workflow for a this compound Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture & Seeding Stimulation This compound Stimulation Cell_Culture->Stimulation Reagent_Prep Reagent Preparation Reagent_Prep->Stimulation Incubation Incubation Stimulation->Incubation Data_Acquisition Data Acquisition (e.g., Plate Reader, Imager) Incubation->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis

Caption: A generalized experimental workflow for this compound-based assays.

Troubleshooting_Logic Troubleshooting Logic for Poor Signal-to-Noise Ratio cluster_bg High Background Solutions cluster_sig Low Signal Solutions Start Poor S/N Ratio High_Background High Background? Start->High_Background Low_Signal Low Signal? High_Background->Low_Signal No Wash Optimize Washing High_Background->Wash Yes Concentration Optimize this compound Concentration Low_Signal->Concentration Yes Block Optimize Blocking Wash->Block Reagents_BG Check Reagents for Contamination/Autofluorescence Block->Reagents_BG Incubation Optimize Incubation Time Concentration->Incubation Cells Check Cell Health & c-Met Expression Incubation->Cells Reagents_SIG Check Reagent Activity Cells->Reagents_SIG

Caption: A logical flow for troubleshooting poor signal-to-noise ratio.

References

Technical Support Center: A Guide to Working with c-Met Agonists like Terevalefim

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with c-Met agonists, including the small molecule Terevalefim. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

1. General Compound Handling and Storage

  • Q: How should I prepare and store this compound?

    • A: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vitro assays, it is recommended to prepare fresh dilutions from the stock solution in your cell culture medium for each experiment to ensure stability and consistent activity. Aliquot the DMSO stock solution and store it at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month). Avoid repeated freeze-thaw cycles. Always visually inspect the solution for any signs of precipitation before use.

  • Q: What is the recommended solvent and final concentration of the solvent in cell culture?

    • A: DMSO is the recommended solvent for preparing stock solutions of this compound. It is crucial to ensure that the final concentration of DMSO in your cell culture medium is low (typically less than 0.5%) and consistent across all experimental and control groups, as higher concentrations can induce cytotoxicity.

2. Experimental Design and Controls

  • Q: What are the essential controls to include in my c-Met agonist experiments?

    • A: To ensure the validity of your results, the following controls are critical:

      • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the c-Met agonist. This control helps to distinguish the effects of the agonist from any effects of the solvent.

      • Untreated Control: Cells that are not exposed to either the agonist or the vehicle. This provides a baseline for cell health and signaling.

      • Positive Control (for signaling assays): Cells treated with Hepatocyte Growth Factor (HGF), the natural ligand for c-Met, to confirm that the c-Met signaling pathway is responsive in your cell system.

  • Q: I am observing high variability in my dose-response curves. What could be the cause?

    • A: High variability in dose-response experiments can stem from several factors:

      • Inconsistent Cell Seeding: Ensure a uniform cell density across all wells.

      • Pipetting Errors: Use calibrated pipettes and proper techniques for accurate liquid handling.

      • Edge Effects: The outer wells of a microplate are more susceptible to evaporation. Consider not using the outer wells for critical data points or ensure proper plate sealing.

      • Compound Precipitation: Visually inspect your dilutions for any signs of precipitation, which can lead to inconsistent concentrations.

3. Troubleshooting Unexpected Results

  • Q: I am observing a biphasic or U-shaped dose-response curve with my c-Met agonist. What does this mean?

    • A: A biphasic dose-response, where a low concentration of the agonist produces a stronger effect than a higher concentration, can occur with some small molecule agonists. This phenomenon, sometimes referred to as hormesis, can be due to complex biological responses. At low concentrations, the agonist may selectively activate specific signaling pathways, while at higher concentrations, it might trigger negative feedback loops, receptor downregulation, or even off-target effects that counteract the primary agonistic activity. To investigate this, it is important to test a wide range of concentrations and use appropriate non-linear regression models for data analysis that can accommodate a biphasic response.

  • Q: My c-Met agonist is showing cytotoxicity at higher concentrations. How can I manage this?

    • A: Small molecule agonists can sometimes exhibit off-target effects or induce cellular stress at high concentrations, leading to cytotoxicity. To manage this:

      • Perform a Dose-Response for Viability: Determine the concentration range where the agonist is active without causing significant cell death using a cell viability assay (e.g., MTT or CellTiter-Glo®).

      • Optimize Incubation Time: Shorter incubation times may be sufficient to observe c-Met activation without inducing cytotoxicity.

      • Consider a Different Cell Line: The cytotoxic effects of a compound can be cell-type specific.

  • Q: After prolonged exposure to the c-Met agonist, I see a decrease in the response (receptor desensitization/downregulation). How can I study this?

    • A: Continuous stimulation of a receptor can lead to its internalization and degradation, a process known as receptor downregulation, which results in a diminished cellular response over time. You can investigate this phenomenon using a receptor internalization assay, for example, by using flow cytometry to quantify the amount of c-Met receptor remaining on the cell surface after agonist treatment for different durations.

Troubleshooting Guides

1. Inconsistent or Weak c-Met Phosphorylation in Western Blot

This guide addresses common issues when assessing c-Met activation via Western blotting for phosphorylated c-Met (p-c-Met).

Problem Potential Cause Recommended Solution
Weak or No p-c-Met Signal Inactive agonistEnsure proper storage and handling of the c-Met agonist. Prepare fresh dilutions for each experiment.
Low c-Met expression in the cell lineConfirm c-Met expression in your chosen cell line using a positive control cell line known to express high levels of c-Met.
Suboptimal agonist concentration or incubation timePerform a dose-response and time-course experiment to determine the optimal conditions for c-Met activation.
Inefficient protein extraction or sample degradationUse a lysis buffer containing fresh protease and phosphatase inhibitors. Keep samples on ice at all times during preparation.
Poor antibody performanceUse a p-c-Met antibody validated for Western blotting and optimize the antibody dilution.
High Background on Western Blot Inadequate blockingBlock the membrane for at least 1 hour at room temperature using 5% BSA in TBST. For phospho-specific antibodies, BSA is generally recommended over milk.
Antibody concentration too highTitrate the primary and secondary antibody concentrations to find the optimal dilution that gives a strong signal with low background.
Insufficient washingIncrease the number and duration of wash steps after primary and secondary antibody incubations.

2. Variability in Cell-Based Assays (e.g., Proliferation, Migration)

This guide provides troubleshooting for common issues in functional cell-based assays with c-Met agonists.

Problem Potential Cause Recommended Solution
Inconsistent Assay Results Cell health and passage numberUse cells at a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Serum concentrationSerum contains growth factors that can interfere with the assay. Consider serum-starving the cells for a period before adding the c-Met agonist.
Agonist stability in mediaSome small molecules can be unstable in cell culture media over long incubation periods. Consider refreshing the media with a new agonist dilution for long-term assays.
No Effect or Unexpected Inhibitory Effect Off-target effectsAt higher concentrations, the agonist may have off-target effects that inhibit cell growth or migration, masking the intended agonistic effect. Perform a thorough dose-response analysis.
Receptor downregulationProlonged stimulation can lead to receptor downregulation. Measure the effect at earlier time points.
Cell line is not responsive to c-Met activationConfirm that your cell line responds to HGF, the natural c-Met ligand, in the desired functional assay.

Quantitative Data Summary

The following table summarizes representative in vitro data for small molecule c-Met agonists. Note that specific values for this compound may vary depending on the experimental conditions and cell line used.

Parameter Description Representative Value Range
EC50 (p-c-Met) The concentration of the agonist that induces 50% of the maximal c-Met phosphorylation.1 - 100 nM
EC50 (Cell Proliferation) The concentration of the agonist that induces 50% of the maximal proliferative response.10 - 500 nM
CC50 (Cytotoxicity) The concentration of the agonist that causes 50% reduction in cell viability.> 10 µM

Note: These are representative values and should be determined empirically for your specific experimental system.

Experimental Protocols

1. Protocol: Western Blot for c-Met Phosphorylation

This protocol outlines the steps to detect c-Met phosphorylation in response to a c-Met agonist.

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Serum-starve the cells for 4-24 hours to reduce basal c-Met phosphorylation.

    • Treat cells with the c-Met agonist (e.g., this compound) at various concentrations for a predetermined time (e.g., 15-60 minutes). Include vehicle and HGF-treated controls.

  • Protein Lysate Preparation:

    • Place the plate on ice and wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-c-Met (e.g., p-Met Tyr1234/1235) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an ECL reagent and an imaging system.

    • Strip the membrane and re-probe for total c-Met and a loading control (e.g., β-actin or GAPDH) to normalize the data.

2. Protocol: c-Met Receptor Internalization Assay (Flow Cytometry)

This protocol describes how to measure the internalization of the c-Met receptor following agonist stimulation.

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Serum-starve the cells for 4-24 hours.

    • Treat cells with the c-Met agonist at a fixed concentration for different time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Cell Staining:

    • After treatment, place the plate on ice to stop internalization.

    • Gently detach the cells using a non-enzymatic cell dissociation buffer.

    • Wash the cells with ice-cold FACS buffer (e.g., PBS with 2% FBS).

    • Incubate the cells with a primary antibody against the extracellular domain of c-Met for 30 minutes on ice.

    • Wash the cells twice with FACS buffer.

    • Incubate the cells with a fluorescently labeled secondary antibody for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in FACS buffer.

    • Analyze the fluorescence intensity of the cells using a flow cytometer. A decrease in the mean fluorescence intensity over time indicates receptor internalization.

Signaling Pathway and Experimental Workflow Diagrams

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cMet_Agonist c-Met Agonist (e.g., this compound) cMet c-Met Receptor cMet_Agonist->cMet Binds to p_cMet Phosphorylated c-Met cMet->p_cMet Dimerization & Autophosphorylation GRB2_SOS GRB2/SOS p_cMet->GRB2_SOS PI3K PI3K p_cMet->PI3K STAT3 STAT3 p_cMet->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cellular_Response Cellular Responses (Proliferation, Survival, Migration) ERK->Cellular_Response AKT AKT PI3K->AKT AKT->Cellular_Response STAT3->Cellular_Response

Caption: c-Met signaling pathway activated by an agonist.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture Treatment 3. Treat Cells Cell_Culture->Treatment Agonist_Prep 2. Prepare c-Met Agonist Agonist_Prep->Treatment Western_Blot 4a. Western Blot (p-c-Met) Treatment->Western_Blot Cell_Assay 4b. Functional Assay (Proliferation, etc.) Treatment->Cell_Assay Data_Analysis 5. Data Analysis Western_Blot->Data_Analysis Cell_Assay->Data_Analysis

Caption: General experimental workflow for studying c-Met agonists.

Validation & Comparative

A Head-to-Head Comparison: Terevalefim vs. Recombinant HGF in Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the functional equivalence and potential advantages of synthetic small molecules over their recombinant protein counterparts is critical. This guide provides an objective comparison of Terevalefim (ANG-3777), a small molecule mimetic of Hepatocyte Growth Factor (HGF), and recombinant HGF in key functional assays. The data presented herein is compiled from available scientific literature to aid in the evaluation of these two agents in activating the c-Met signaling pathway and eliciting cellular responses.

This compound is a chemically synthesized small molecule designed to mimic the biological activity of the naturally occurring protein, Hepatocyte Growth Factor (HGF). Both this compound and recombinant HGF exert their effects by binding to and activating the c-Met receptor, a receptor tyrosine kinase that plays a crucial role in cellular proliferation, migration, and survival. Dysregulation of the HGF/c-Met signaling pathway is implicated in both tissue regeneration and various pathologies, making it a key target for therapeutic intervention.

At a Glance: Key Functional Comparisons

Functional AssayThis compound (ANG-3777)Recombinant HGFKey Findings
c-Met Receptor Dimerization Induces dimerizationInduces dimerizationBoth agents effectively induce the initial step of c-Met receptor activation.[1]
c-Met Receptor Phosphorylation Induces dose-dependent phosphorylationInduces phosphorylationThis compound demonstrates a clear dose-response relationship in activating the c-Met receptor.[1]
Cell Proliferation Stimulates proliferation (c-Met dependent)Stimulates proliferation (c-Met dependent)The proliferative effects of both molecules are mediated through the c-Met receptor, as confirmed by siRNA knockdown.[1]
Cell Migration/Wound Healing Promotes cell migration[2]Promotes cell migration and wound healingWhile both are known to promote cell migration, direct comparative quantitative data is limited in the public domain.

In-Depth Look: Experimental Data and Protocols

c-Met Activation: Dimerization and Phosphorylation

Activation of the c-Met receptor is a critical first step in the signaling cascade. Both this compound and recombinant HGF have been shown to effectively induce c-Met dimerization and subsequent phosphorylation.

Experimental Data Summary:

Cell LineTreatmentOutcome
Rat Schwann Cells (RSC96)This compound, Recombinant HGFInduction of c-Met dimerization and phosphorylation.[1]
Human Cortical Neuron Cells (HCN-2)This compoundDose-dependent increase in c-Met phosphorylation.

Experimental Workflow: c-Met Phosphorylation Assay

cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blot Analysis A Plate cells (e.g., HCN-2) and grow to confluence B Serum starve cells to reduce basal signaling A->B C Treat with varying concentrations of this compound or a fixed concentration of recombinant HGF B->C D Lyse cells to extract total protein C->D E Quantify protein concentration (e.g., BCA assay) D->E F Separate proteins by size via SDS-PAGE E->F G Transfer proteins to a membrane F->G H Probe with primary antibodies (anti-p-c-Met, anti-c-Met) G->H I Incubate with secondary antibodies H->I J Detect and quantify band intensity I->J

Workflow for assessing c-Met phosphorylation.

Detailed Experimental Protocol: Western Blot for c-Met Phosphorylation

  • Cell Culture and Treatment: Human Cortical Neuron (HCN-2) cells are cultured in appropriate media until they reach 80-90% confluency. The cells are then serum-starved for 12-24 hours to reduce baseline receptor activation. Following starvation, cells are treated with either varying concentrations of this compound or a standard concentration of recombinant HGF (e.g., 50 ng/mL) for a specified time (e.g., 15-30 minutes).

  • Lysis and Protein Quantification: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a bicinchoninic acid (BCA) protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated c-Met (e.g., anti-p-c-Met Tyr1234/1235). Subsequently, the membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane can be stripped and re-probed with an antibody for total c-Met to normalize for protein loading.

Cell Proliferation

The mitogenic potential of this compound and recombinant HGF is a key functional output of c-Met activation. Studies have demonstrated that both compounds stimulate cell proliferation in a c-Met-dependent manner.

Experimental Data Summary:

Cell LineTreatmentOutcome
Human Umbilical Vein Endothelial Cells (HUVECs)This compound (0.44 to 1.74 µM), Recombinant HGF (50 ng/ml)Stimulation of cell proliferation.
Human Umbilical Vein Endothelial Cells (HUVECs) with c-Met siRNAThis compound, Recombinant HGFElimination of proliferative response.

Experimental Workflow: Cell Proliferation Assay (MTT)

cluster_0 Cell Seeding & Treatment cluster_1 MTT Assay cluster_2 Data Acquisition A Seed HUVECs in a 96-well plate B Allow cells to adhere and grow A->B C Treat with this compound or recombinant HGF B->C D Add MTT reagent to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Analyze and compare proliferation rates G->H

Workflow for assessing cell proliferation via MTT assay.

Detailed Experimental Protocol: MTT Proliferation Assay

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allowed to attach overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or recombinant HGF. Control wells receive vehicle only. For c-Met dependency experiments, cells are pre-treated with c-Met specific siRNA or a non-targeting control siRNA prior to the addition of the compounds.

  • Incubation: The plate is incubated for a period of 24 to 72 hours to allow for cell proliferation.

  • MTT Addition: Following the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the MTT into insoluble formazan crystals.

  • Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is directly proportional to the number of viable, proliferating cells.

Signaling Pathway Overview

Both this compound and recombinant HGF initiate a cascade of intracellular signaling events upon binding to the c-Met receptor. This ultimately leads to the observed cellular responses of proliferation, migration, and survival.

c-Met Signaling Pathway

cluster_0 Ligand Binding & Receptor Activation cluster_1 Downstream Signaling Cascades cluster_2 Cellular Responses Ligand This compound or Recombinant HGF cMet c-Met Receptor Ligand->cMet Binds to Dimerization Dimerization cMet->Dimerization Induces Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Leads to RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Autophosphorylation->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Autophosphorylation->PI3K_AKT STAT STAT Pathway Autophosphorylation->STAT Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival Migration Migration STAT->Migration

References

A Comparative Analysis of Terevalefim and Other c-Met Agonists for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Guide for Researchers and Drug Development Professionals

This report provides a detailed comparative analysis of Terevalefim (ANG-3777) and other classes of c-Met agonists, offering valuable insights for researchers, scientists, and professionals involved in drug development. The c-Met receptor, or hepatocyte growth factor receptor (HGFR), is a critical regulator of cellular processes such as growth, survival, and differentiation, making it a promising therapeutic target.[1] While much of the focus in oncology has been on c-Met inhibitors, c-Met agonists hold significant potential in regenerative medicine, wound healing, and the treatment of organ injury.

Introduction to c-Met Agonism

The c-Met signaling pathway is naturally activated by its ligand, hepatocyte growth factor (HGF). This interaction leads to the dimerization and autophosphorylation of the c-Met receptor, initiating downstream signaling cascades including the PI3K/AKT, RAS/ERK, and STAT pathways.[1] These pathways are crucial for tissue repair and regeneration. c-Met agonists are compounds designed to mimic the action of HGF, thereby harnessing the therapeutic potential of this pathway.[1] These agonists can be broadly categorized into small molecules, peptide-based agonists, and antibody-based agonists.

This compound (ANG-3777): A Small Molecule c-Met Agonist

This compound is a small molecule designed to mimic the biological activity of HGF.[2][3] It activates the c-Met cascade of pathways involved in tissue and organ repair. Preclinical and clinical studies have primarily focused on its potential in treating acute kidney injury (AKI) and delayed graft function (DGF) in kidney transplant patients.

Mechanism of Action of this compound

This compound functions by binding to the c-Met receptor, inducing its dimerization and phosphorylation, which in turn activates downstream signaling pathways. In vitro studies have demonstrated that ANG-3777 induces c-Met dimerization and phosphorylation, leading to reduced apoptosis and increased cellular proliferation. Its activity in inducing cell proliferation in human umbilical vein endothelial cells (HUVECs) and rat Schwann cells has been shown to be comparable to that of HGF. Importantly, preclinical studies in immunocompromised mice have indicated that this compound does not promote the growth of c-Met-expressing human tumors, such as pancreatic and colon cancer models.

Other Classes of c-Met Agonists

Beyond small molecules like this compound, other strategies to agonize the c-Met receptor include the use of peptides and monoclonal antibodies.

Peptide-Based c-Met Agonists

Researchers have developed synthetic cyclic peptides that can bind to the extracellular region of c-Met. While monomeric forms of these peptides, such as aMD4 and aMD5, do not activate the receptor, their chemical dimerization creates potent c-Met agonists. These dimeric peptides have been shown to induce c-Met activation and biological activities, such as cell motility and tubulogenesis, that are indistinguishable from the effects of HGF. However, the concentrations required for maximal activation are noted to be higher than those of HGF.

Antibody-Based c-Met Agonists

Monoclonal antibodies can also be engineered to act as c-Met agonists. The antibody 5D5 is a well-characterized example of an agonist anti-c-Met monoclonal antibody. Studies have shown that 5D5 can stimulate c-Met receptor downstream signaling pathways and accelerate cell proliferation in a dose-dependent manner in human induced pluripotent stem cell-derived hepatocyte-like cells (hiPSC-HLCs).

Comparative Performance Data

Direct comparative studies of this compound against other c-Met agonists in the same experimental systems are limited. The available data, summarized below, is derived from different studies and contexts.

Preclinical Efficacy
Agonist ClassAgonist ExampleModel SystemKey FindingsReference
Small MoleculeThis compound (ANG-3777) Rat model of renal ischemia-reperfusionRobustly increased c-Met phosphorylation.
In vitro cell proliferation assays (HUVECs, rat Schwann cells)Activity comparable to HGF in inducing cell proliferation.
Xenograft models (pancreatic, colon cancer)Did not increase tumor volume or weight.
Peptide-BasedDimerized aMD4/aMD5 Human mesothelioma and renal tubular cellsInduced MET activation, cell motility, and tubulogenesis comparable to HGF, but at higher concentrations.
Antibody-Based5D5 hiPSC-derived hepatocyte-like cellsSignificantly stimulated c-Met downstream signaling and accelerated cell proliferation in a dose-dependent manner.
Clinical and In Vivo Observations
AgonistIndicationKey ObservationsReference
This compound (ANG-3777) Delayed Graft Function (Phase 2)Patients treated with ANG-3777 were more likely to achieve ≥1200 cc urine output in 24 hours by day 28 (83.3% vs 50% with placebo). Showed improvements in serum creatinine and other renal function markers.
5D5 Mouse models of liver injuryIn vivo administration significantly improved the therapeutic effectiveness of hiPSC-HLC transplantation.

Experimental Methodologies

c-Met Phosphorylation Assay (for this compound)
  • Objective: To assess the ability of ANG-3777 to induce c-Met phosphorylation in vivo.

  • Animal Model: Adult male Sprague-Dawley rats.

  • Procedure:

    • For the hepatocyte study, rats were treated with 40 mg/kg of ANG-3777 or a vehicle via intraperitoneal injection. Livers were collected at 0, 30, 60, and 120 minutes post-injection.

    • For the renal ischemia-reperfusion model, rats underwent 60 minutes of unilateral ischemia followed by reperfusion. ANG-3777 (2 mg/kg, intravenously) or vehicle was administered at the start of reperfusion and again at 18 hours. Kidneys were collected at 18, 20, or 24 hours post-reperfusion.

    • Tissue samples were homogenized, and protein extracts were analyzed by Western blot using an antibody specific for phosphorylated c-Met.

Cell Proliferation Assay (for 5D5)
  • Objective: To evaluate the effect of the agonist antibody 5D5 on the proliferation of hiPSC-derived hepatocyte-like cells (hiPSC-HLCs).

  • Cell Culture: hiPSC-HLCs were cultured in vitro.

  • Procedure:

    • Cells were treated with varying concentrations of 5D5 (e.g., 0, 0.1, 0.5, and 2.5 mg/mL) for two days.

    • Cell proliferation was assessed by measuring the cell proliferation index.

    • Activation of downstream signaling pathways (ERK, Akt, STAT1, and STAT3) was evaluated by Western blot for their phosphorylated forms.

Visualizing the c-Met Signaling Pathway and Experimental Logic

To better understand the mechanisms and experimental designs discussed, the following diagrams are provided.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist c-Met Agonist (e.g., this compound, 5D5, Dimeric Peptides) cMet c-Met Receptor Agonist->cMet Binding Dimerization Dimerization & Autophosphorylation cMet->Dimerization Activation PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT RAS_ERK RAS/ERK Pathway Dimerization->RAS_ERK STAT STAT Pathway Dimerization->STAT Response Cellular Responses (Proliferation, Survival, etc.) PI3K_AKT->Response RAS_ERK->Response STAT->Response

c-Met signaling pathway activated by agonists.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cell Culture (e.g., HUVECs, hiPSC-HLCs) agonist_treatment Treatment with c-Met Agonist (Varying Doses) cell_culture->agonist_treatment proliferation_assay Cell Proliferation Assay agonist_treatment->proliferation_assay phosphorylation_assay c-Met Phosphorylation Assay (Western Blot) agonist_treatment->phosphorylation_assay end End proliferation_assay->end phosphorylation_assay->end animal_model Animal Model (e.g., Renal Injury, Liver Injury) agonist_administration Administration of c-Met Agonist animal_model->agonist_administration functional_assessment Assessment of Organ Function (e.g., Urine Output, Serum Creatinine) agonist_administration->functional_assessment histology Histological Analysis agonist_administration->histology functional_assessment->end histology->end start Start start->cell_culture start->animal_model

General experimental workflow for c-Met agonist evaluation.

Conclusion

This compound represents a promising small molecule approach to c-Met agonism, with demonstrated potential in the context of acute kidney injury. Its oral availability and targeted action make it an attractive candidate for further development. Peptide and antibody-based agonists also show significant promise, offering alternative modalities for activating the c-Met pathway. While direct comparative data is sparse, the available evidence suggests that all three classes of agonists can effectively mimic the action of HGF and induce therapeutic cellular responses. Further research, including head-to-head preclinical and clinical studies, will be crucial to fully elucidate the comparative efficacy and safety profiles of these different c-Met agonist strategies and to identify the most suitable therapeutic applications for each.

References

Comparative Analysis of Therapeutic Agents for Acute Kidney Injury: A Review of Terevalefim and Ilofotase alfa

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic reproducibility of Terevalefim (ANG-3777) and Ilofotase alfa (recAP) in the context of Acute Kidney Injury (AKI). This analysis is based on publicly available preclinical and clinical trial data, with a focus on experimental design and quantitative outcomes.

Acute Kidney Injury (AKI) remains a significant challenge in critical care, characterized by high morbidity and mortality with no approved pharmacological treatments.[1] This guide examines two investigational drugs, this compound and Ilofotase alfa, which have reached late-stage clinical trials. By comparing their distinct mechanisms of action, preclinical validation, and clinical trial outcomes, this document aims to provide a clear perspective on the reproducibility of their therapeutic effects.

Section 1: Mechanism of Action

The two agents operate via fundamentally different biological pathways to mitigate kidney injury. This compound is designed to promote cellular repair and regeneration, while Ilofotase alfa aims to neutralize inflammatory triggers.

This compound (ANG-3777): This synthetic small molecule is a hepatocyte growth factor (HGF) mimetic.[2] It binds to and activates the c-Met receptor, triggering downstream signaling pathways involved in cell proliferation, migration, and angiogenesis.[3] The therapeutic hypothesis is that activating these endogenous repair mechanisms can protect renal cells from injury and promote recovery.[2]

G cluster_membrane Cell Membrane cMet c-Met Receptor PI3K PI3K-AKT Pathway cMet->PI3K RAS RAS-MAPK Pathway cMet->RAS This compound This compound (HGF Mimetic) This compound->cMet Binds & Activates Prolif Cell Proliferation & Survival PI3K->Prolif Repair Tissue Repair & Angiogenesis PI3K->Repair RAS->Prolif RAS->Repair G cluster_extracellular Extracellular Space ATP ATP (Pro-inflammatory) Inflammation Inflammation & Tissue Damage ATP->Inflammation Activates Adenosine Adenosine (Anti-inflammatory) A2aR Adenosine A2a Receptor Adenosine->A2aR Activates Ilofotase Ilofotase alfa Ilofotase->ATP Dephosphorylates Ilofotase->Adenosine Generates Protection Reduced Inflammation & Cell Protection A2aR->Protection G start Animal Acclimation anes Anesthesia start->anes surg Surgical Exposure of Kidneys anes->surg clamp Renal Pedicle Clamping (Ischemia Induction) surg->clamp drug IV Administration (Drug or Placebo) clamp->drug unclamp Clamp Removal (Reperfusion) drug->unclamp monitor Post-op Monitoring & Blood Sampling unclamp->monitor end Endpoint Analysis: - Serum Creatinine - Histology monitor->end

References

Terevalefim vs. Standard-of-Care in Organ Injury: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the novel c-Met agonist Terevalefim against current standard-of-care in preclinical and clinical models of acute kidney and lung injury.

This guide provides a comprehensive comparison of this compound (formerly ANG-3777), a small molecule hepatocyte growth factor (HGF) mimetic, with the standard-of-care for acute kidney injury (AKI), delayed graft function (DGF) following kidney transplantation, and acute lung injury (ALI). The content is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the available experimental data, methodologies, and underlying biological pathways.

Executive Summary

Mechanism of Action: The c-Met Signaling Pathway

This compound functions as a mimetic of Hepatocyte Growth Factor (HGF), the endogenous ligand for the c-Met receptor tyrosine kinase. Activation of c-Met initiates a cascade of intracellular signaling pathways, including the RAS-MAPK, PI3K-Akt, and STAT pathways, which are crucial for cell growth, motility, and survival. In the context of organ injury, this signaling promotes tissue repair and regeneration.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-Akt Pathway cluster_stat STAT Pathway HGF/Terevalefim HGF/Terevalefim c-Met Receptor c-Met Receptor HGF/Terevalefim->c-Met Receptor Binds and Activates GRB2/SOS GRB2/SOS c-Met Receptor->GRB2/SOS GAB1 GAB1 c-Met Receptor->GAB1 STAT3 STAT3 c-Met Receptor->STAT3 RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation PI3K PI3K GAB1->PI3K Akt Akt PI3K->Akt Cell Survival Cell Survival Akt->Cell Survival Cell Migration Cell Migration STAT3->Cell Migration

Caption: c-Met signaling pathway activated by HGF or this compound.

Preclinical Data: this compound in Animal Models of Organ Injury

Preclinical studies have been instrumental in establishing the therapeutic potential of this compound in various models of organ injury.

Acute Kidney Injury (Ischemia-Reperfusion Model)

In rodent and canine models of renal ischemia-reperfusion injury, a common cause of AKI, this compound demonstrated significant protective effects.

ParameterThis compound (0.2 mg/kg)Vehicle (Control)Reference
Rat Model [1]
Survival at Day 467% (10 of 15)34% (24 of 70)[1]
Urine OutputSignificantly increased at 48, 72, and 96 hours (p<0.001)Baseline[1]
Dog Model [1]
Blood Urea Nitrogen (BUN)Significantly reduced (p<0.0001)Elevated[1]
Serum Creatinine (Cr)Significantly reduced (p<0.0001)Elevated
Acute Lung Injury

Clinical Data: this compound in Human Trials

This compound has been evaluated in several clinical trials for kidney-related conditions.

Delayed Graft Function in Kidney Transplant Recipients

A Phase 2 trial investigated this compound in patients at high risk for DGF after deceased donor kidney transplantation.

ParameterThis compound (2 mg/kg) (n=19)Placebo (n=9)P-valueReference
Patients achieving ≥1200 mL urine output in 24h by Day 2883.3%50%0.09
Median days to achieve ≥1200 mL urine output5 days14 days-
Graft FailureSignificantly less--
Mean eGFR at 12 monthsHigherLower-
Requirement for DialysisFewer sessions, shorter durationMore sessions, longer duration-

A subsequent Phase 3 trial in a similar patient population did not meet its primary endpoint of a significant difference in estimated glomerular filtration rate (eGFR) at 12 months.

ParameterThis compound (n=~126)Placebo (n=~127)P-valueReference
eGFR at 12 months (mL/min/1.73m²)53.350.4Not significant
Incidence of DGF68.5%69.4%Not significant
Graft Failure3.2%8.1%-
Acute Rejection8.1%6.5%Not significant
Cardiac Surgery-Associated Acute Kidney Injury (CSA-AKI)

A Phase 2 trial (GUARD) evaluated this compound in patients at risk for AKI after cardiac surgery. The trial did not meet its primary endpoint.

ParameterThis compound (n=129)Placebo (n=130)P-valueReference
Primary Endpoint
Mean % increase in serum creatinine (AUC Days 2-6)No significant differenceNo significant differenceNot significant
Secondary Endpoint
Major Adverse Kidney Events at Day 90 (MAKE90)14.7%21.5%0.16
>25% decrease in eGFR at Day 905.6%16.2%0.012

Experimental Protocols

Preclinical Ischemia-Reperfusion AKI Model (Rat)

A standardized rat model of ischemia-reperfusion injury was utilized to assess the efficacy of this compound.

AKI_Protocol Animal Preparation Animal Preparation Induction of Anesthesia Induction of Anesthesia Animal Preparation->Induction of Anesthesia Midline Laparotomy Midline Laparotomy Induction of Anesthesia->Midline Laparotomy Renal Pedicle Clamping (Ischemia) Renal Pedicle Clamping (Ischemia) Midline Laparotomy->Renal Pedicle Clamping (Ischemia) This compound or Vehicle Administration This compound or Vehicle Administration Renal Pedicle Clamping (Ischemia)->this compound or Vehicle Administration Clamp Removal (Reperfusion) Clamp Removal (Reperfusion) This compound or Vehicle Administration->Clamp Removal (Reperfusion) Surgical Closure Surgical Closure Clamp Removal (Reperfusion)->Surgical Closure Post-operative Monitoring Post-operative Monitoring Surgical Closure->Post-operative Monitoring Data Collection (Blood/Urine Samples) Data Collection (Blood/Urine Samples) Post-operative Monitoring->Data Collection (Blood/Urine Samples)

Caption: Experimental workflow for the rat ischemia-reperfusion AKI model.
  • Animal Model: Male Sprague-Dawley rats.

  • Ischemia Induction: Bilateral renal pedicle clamping for 45 minutes.

  • Treatment: Intravenous administration of this compound or vehicle either prior to ischemia or at the time of reperfusion.

  • Reperfusion: Removal of clamps and closure of the incision.

  • Endpoints: Serum creatinine, blood urea nitrogen (BUN), urine output, and survival rates were monitored for up to 96 hours post-reperfusion.

Clinical Trial Protocol for Delayed Graft Function (Phase 2)

The Phase 2 clinical trial was a randomized, double-blind, placebo-controlled study in adult recipients of a deceased donor kidney transplant at high risk for DGF.

DGF_Trial_Protocol Patient Screening & Enrollment Patient Screening & Enrollment Randomization (2:1) Randomization (2:1) Patient Screening & Enrollment->Randomization (2:1) This compound (2 mg/kg) This compound (2 mg/kg) Randomization (2:1)->this compound (2 mg/kg) Placebo Placebo Randomization (2:1)->Placebo Three once-daily IV infusions Three once-daily IV infusions This compound (2 mg/kg)->Three once-daily IV infusions Placebo->Three once-daily IV infusions Follow-up (28 days for primary endpoint) Follow-up (28 days for primary endpoint) Three once-daily IV infusions->Follow-up (28 days for primary endpoint) Long-term Follow-up (12 months) Long-term Follow-up (12 months) Follow-up (28 days for primary endpoint)->Long-term Follow-up (12 months) Data Analysis Data Analysis Long-term Follow-up (12 months)->Data Analysis

Caption: High-level workflow of the Phase 2 DGF clinical trial.
  • Patient Population: Adult recipients of a first deceased donor kidney transplant at high risk for DGF.

  • Randomization: Patients were randomized in a 2:1 ratio to receive either this compound (2 mg/kg) or placebo.

  • Dosing: Three once-daily intravenous infusions, with the first dose administered within 36 hours of transplantation.

  • Primary Endpoint: Time to produce ≥1200 mL of urine over a 24-hour period within 28 days post-transplantation.

  • Secondary Endpoints: Daily urine output, serum creatinine, eGFR, need for dialysis, and incidence of graft failure.

Conclusion

The discrepancy between the robust preclinical data and the clinical trial outcomes highlights the challenges of translating findings from animal models to complex human diseases. For conditions like AKI and DGF, where the standard-of-care is supportive, the development of targeted therapies that promote organ repair remains a critical unmet need. Further investigation into patient selection, timing of administration, and potentially combination therapies may be necessary to unlock the full therapeutic potential of c-Met agonists like this compound.

References

Unraveling the Clinical Journey of Terevalefim (ANG-3777): A Comprehensive Review

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Hepatocyte Growth Factor (HGF) Mimetic in Clinical Development

For researchers and drug development professionals navigating the landscape of regenerative medicine, a clear understanding of investigational therapies is paramount. This guide provides a comprehensive overview and analysis of Terevalefim, also known as ANG-3777, a small molecule designed to mimic the biological activity of hepatocyte growth factor (HGF). Initially developed by Angion Biomedica Corp., this compound has been evaluated in multiple clinical trials for its potential to repair tissue and organ damage.[1][2] It is crucial to note that "this compound" and "ANG-3777" refer to the same investigational drug; therefore, this guide will present a consolidated review of its clinical data rather than a head-to-head comparison of two different entities.

Mechanism of Action: Activating the c-Met Signaling Pathway

This compound (ANG-3777) functions as a small molecule agonist of the c-Met receptor, mimicking the action of its natural ligand, HGF.[1][2][3] The HGF/c-Met signaling pathway is a critical regulator of cellular growth, migration, and survival, playing a central role in tissue repair and organ regeneration. Upon tissue injury, HGF is released and binds to the c-Met receptor on various cell types, initiating a cascade of intracellular signals that promote cellular protection and repair. This compound was designed to activate this pathway, offering a potential therapeutic strategy for conditions characterized by acute organ injury.

Below is a diagram illustrating the signaling pathway activated by this compound (ANG-3777).

HGF_cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus This compound (ANG-3777) This compound (ANG-3777) cMet_receptor c-Met Receptor This compound (ANG-3777)->cMet_receptor Binds and Activates PI3K PI3K cMet_receptor->PI3K RAS RAS cMet_receptor->RAS STAT3 STAT3 cMet_receptor->STAT3 Akt Akt PI3K->Akt Gene_Transcription Gene Transcription (Cell Survival, Proliferation, Angiogenesis) Akt->Gene_Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Transcription STAT3->Gene_Transcription Clinical_Trial_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up and Assessment cluster_analysis Data Analysis Inclusion_Exclusion Inclusion/Exclusion Criteria Met Randomization 1:1 or 2:1 Randomization Inclusion_Exclusion->Randomization Drug_Admin This compound (ANG-3777) Intravenous Infusion Randomization->Drug_Admin Treatment Group Placebo_Admin Placebo (e.g., Saline) Randomization->Placebo_Admin Control Group Data_Collection Data Collection (e.g., eGFR, Serum Creatinine, Urine Output, Adverse Events) Drug_Admin->Data_Collection Placebo_Admin->Data_Collection Statistical_Analysis Statistical Analysis of Primary and Secondary Endpoints Data_Collection->Statistical_Analysis

References

Unveiling Terevalefim's c-Met Dependence: A Comparative Guide to Mechanistic Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental approaches to confirm the mechanism of action of Terevalefim (ANG-3777), a small molecule hepatocyte growth factor (HGF) mimetic that activates the c-Met receptor signaling pathway.[1][2][3][4] By juxtaposing the effects of this compound with the genetic knockdown of its target, c-Met, using small interfering RNA (siRNA), and comparing its activity with known c-Met inhibitors, researchers can definitively establish its on-target activity.

Executive Summary

This compound is designed to mimic the therapeutic effects of HGF by activating the c-Met signaling cascade, which is involved in tissue repair and organ regeneration.[1] To validate that this compound's biological effects are indeed mediated through c-Met, a combination of targeted experiments is essential. This guide outlines the use of siRNA-mediated knockdown of c-Met to create a loss-of-function baseline, against which the gain-of-function effects of this compound can be assessed. Furthermore, a comparison with established c-Met inhibitors provides a pharmacological context for its activity. The data presented herein, sourced from publicly available literature, demonstrates that this compound's pro-proliferative effects are abolished upon c-Met knockdown, confirming its c-Met dependence.

Comparative Analysis of c-Met Modulation

To confirm this compound's mechanism, a three-pronged experimental approach is recommended:

  • This compound (c-Met Agonist): Demonstrates a gain-of-function by activating the c-Met receptor and its downstream signaling pathways.

  • c-Met siRNA (Genetic Knockdown): Establishes a loss-of-function phenotype, where the cellular response to c-Met activation is ablated. This serves as a crucial negative control.

  • c-Met Inhibitors (Pharmacological Antagonists): Provides a comparative benchmark for molecules that specifically block c-Met activity.

The following tables summarize the expected and observed outcomes of these interventions.

Table 1: Functional Comparison of c-Met Modulators
Parameter This compound (ANG-3777) c-Met siRNA Knockdown c-Met Inhibitors
Mechanism of Action HGF mimetic, c-Met agonistInhibits c-Met protein expressionCompetitive or non-competitive inhibition of c-Met kinase activity
Effect on c-Met Receptor Induces dimerization and phosphorylationDownregulates total c-Met protein levelsBlocks phosphorylation and activation
Downstream Signaling (e.g., ERK) Activates phosphorylationReduces baseline and ligand-induced phosphorylationInhibits ligand-induced phosphorylation
Cellular Proliferation Stimulates proliferation in c-Met expressing cellsInhibits baseline and ligand-induced proliferationInhibits HGF-driven proliferation
Table 2: Quantitative Comparison of c-Met Targeting Agents

This table provides a summary of quantitative data for this compound's activity and the inhibitory concentrations of various c-Met inhibitors.

Compound Target Reported Activity Cell Line(s)
This compound (ANG-3777) c-MetDose-dependent induction of c-Met phosphorylationHCN-2 (human cortical neuron)
This compound (ANG-3777) c-MetStimulation of proliferation (0.44 to 1.74 µM)HUVECs (human umbilical vein endothelial cells)
c-Met siRNA c-Met>90% reduction in c-Met mRNA levels (10 nM to 370 nM)HUVECs
Crizotinib c-Met, ALKIC50: 11 nM (c-Met)-
Cabozantinib c-Met, VEGFR2, etc.IC50: 1.3 nM (c-Met)-
Tepotinib c-MetIC50: 5 nM (c-Met)-
Savolitinib c-MetIC50: 5 nM (c-Met)-

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are standardized protocols for c-Met siRNA knockdown and subsequent analysis by Western Blotting.

siRNA Knockdown of c-Met

This protocol outlines the steps for transiently transfecting cells with siRNA to specifically silence the c-Met gene.

Materials:

  • c-Met specific siRNA and non-targeting control siRNA

  • Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ I Reduced Serum Medium

  • Appropriate cell line (e.g., HUVECs, A549)

  • 6-well tissue culture plates

  • Standard cell culture reagents and equipment

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 20-80 pmols of siRNA duplex into 100 µl of Opti-MEM™ medium (Solution A).

    • In a separate tube, dilute 2-8 µl of transfection reagent into 100 µl of Opti-MEM™ medium (Solution B).

    • Add Solution A to Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Wash the cells once with 2 ml of siRNA Transfection Medium.

    • Aspirate the medium and add the siRNA-lipid complex mixture to the cells.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal time for knockdown should be determined empirically for each cell line and target.

  • Analysis: After incubation, proceed with downstream analysis such as Western Blotting to confirm protein knockdown or cell-based assays to assess the functional consequences.

Western Blotting for c-Met and Phospho-c-Met

This protocol describes the detection of total c-Met and its activated (phosphorylated) form by Western Blotting.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-c-Met, anti-phospho-c-Met (e.g., Tyr1234/1235), and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and scrape to collect the lysate.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Analyze the band intensities to quantify protein levels.

Visualizing the Experimental Logic and Signaling Pathway

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the underlying biological and experimental processes.

c-Met Signaling Pathway

cMet_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF/Terevalefim HGF/Terevalefim c-Met Receptor c-Met Receptor HGF/Terevalefim->c-Met Receptor Binds to Dimerization Dimerization c-Met Receptor->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Signaling\n(e.g., RAS-MAPK, PI3K-Akt) Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) Autophosphorylation->Downstream Signaling\n(e.g., RAS-MAPK, PI3K-Akt) Cellular Responses\n(Proliferation, Survival, Migration) Cellular Responses (Proliferation, Survival, Migration) Downstream Signaling\n(e.g., RAS-MAPK, PI3K-Akt)->Cellular Responses\n(Proliferation, Survival, Migration) siRNA siRNA siRNA->c-Met Receptor Inhibits expression c-Met Inhibitors c-Met Inhibitors c-Met Inhibitors->Autophosphorylation Inhibits kinase activity

Caption: The c-Met signaling cascade and points of intervention.

Experimental Workflow for Mechanistic Confirmation

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Cell Culture Cell Culture Control Group Control Group Cell Culture->Control Group This compound Group This compound Group Cell Culture->this compound Group siRNA Group siRNA Group Cell Culture->siRNA Group No Treatment No Treatment Control Group->No Treatment Add this compound Add this compound This compound Group->Add this compound Transfect with c-Met siRNA Transfect with c-Met siRNA siRNA Group->Transfect with c-Met siRNA Western Blot Western Blot No Treatment->Western Blot Cell Proliferation Assay Cell Proliferation Assay No Treatment->Cell Proliferation Assay Add this compound->Western Blot Add this compound->Cell Proliferation Assay Transfect with c-Met siRNA->Western Blot Transfect with c-Met siRNA->Cell Proliferation Assay Data Comparison Data Comparison Western Blot->Data Comparison Cell Proliferation Assay->Data Comparison

Caption: Workflow for confirming this compound's c-Met dependence.

Conclusion

The collective evidence strongly supports that this compound functions as an HGF mimetic that activates the c-Met signaling pathway. The key experiment demonstrating that siRNA-mediated knockdown of c-Met abrogates the pro-proliferative effects of this compound provides definitive proof of its on-target mechanism. This comparative guide furnishes researchers with the necessary framework, experimental protocols, and data interpretation strategies to independently verify the c-Met-dependent mechanism of action of this compound or similar molecules.

References

Statistical Analysis of Terevalefim: A Comparative Guide to Efficacy in Renal Indications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Terevalefim (formerly ANG-3777) efficacy data from key clinical trials against placebo. This compound is a small molecule mimetic of hepatocyte growth factor (HGF) that activates the c-Met signaling pathway, which is involved in tissue repair and regeneration. The data presented here is intended to offer an objective overview of the therapeutic potential of this compound in two critical renal indications: delayed graft function (DGF) in kidney transplant recipients and acute kidney injury (AKI) associated with cardiac surgery.

Efficacy Data Summary

The following tables summarize the quantitative data from two major clinical trials investigating the efficacy of this compound. In both studies, the comparator was a placebo, as there are currently no approved therapies for the prevention of DGF, making placebo the standard of care in a clinical trial setting.

Table 1: Phase 3 Study of this compound for Delayed Graft Function (DGF) in Kidney Transplant Recipients (NCT02474667)
Efficacy EndpointThis compound (n=124)Placebo (n=124)Statistic
Primary Endpoint
Estimated Glomerular Filtration Rate (eGFR) at Day 360 (mL/min/1.73m²)Not reportedNot reportedNot statistically significant
Secondary Endpoints
Incidence of Delayed Graft Function68.5%69.4%-
Incidence of Acute Rejection8.1%6.5%-
Graft Failure3.2%8.1%Numerically lower

Statistical analysis for the primary endpoint was conducted on the intent-to-treat population. While the primary endpoint was not met, a prespecified analysis of study completers suggested a potential biological activity for this compound, with a p-value approaching statistical significance (p=0.06) for the eGFR difference at 12 months.[1][2]

Table 2: Phase 2 Study of this compound for Cardiac Surgery-Associated Acute Kidney Injury (CSA-AKI) (GUARD Trial)
Efficacy EndpointThis compound (n=129)Placebo (n=130)Statistic (p-value)
Primary Endpoint
Mean Area Under the Curve of Percent Increase in Serum Creatinine (Days 2-6)Not significantly differentNot significantly different0.77
Secondary Endpoints
Major Adverse Kidney Events by Day 3018.6%16.2%0.60
Major Adverse Kidney Events by Day 9014.7%21.5%0.16
Incidence of AKI through Day 547.3%48.5%-

The GUARD trial concluded that the findings do not support the efficacy of this compound in preventing the development of AKI following cardiopulmonary bypass.[3]

Experimental Protocols

Phase 3 Study in Delayed Graft Function (NCT02474667)

This was a randomized, double-blind, placebo-controlled, multicenter trial.[1][4]

  • Patient Population: The study enrolled 248 patients receiving their first kidney transplant from a deceased donor.

  • Intervention: Patients were randomized to receive either this compound (2 mg/kg) or a matching placebo. The study drug was administered as a once-daily intravenous infusion for three consecutive days, with the first dose initiated within 30 hours following the transplant.

  • Primary Endpoint: The primary efficacy endpoint was the estimated glomerular filtration rate (eGFR) at 12 months (Day 360).

  • Statistical Analysis: The primary analysis was performed on the intent-to-treat (ITT) population, which included all randomized patients who received at least one dose of the study drug. A prespecified analysis was also conducted on the per-protocol population, which included patients who completed the study without major protocol deviations.

Phase 2 Study in Cardiac Surgery-Associated Acute Kidney Injury (GUARD Trial)

This was a randomized, double-blind, placebo-controlled, multicenter proof-of-concept trial.

  • Patient Population: The study enrolled 259 patients undergoing cardiac surgery with cardiopulmonary bypass who were at risk for developing AKI.

  • Intervention: Patients were randomized to receive either this compound (2 mg/kg) or a matching placebo. The study drug was administered as a once-daily intravenous infusion for four consecutive days.

  • Primary Endpoint: The primary endpoint was the severity of AKI, measured by the mean area under the curve of the percent increase in serum creatinine from baseline through day 6.

  • Secondary Endpoints: Secondary endpoints included the proportion of patients who developed major adverse kidney events (MAKE) by day 30 and day 90, and the percentage of patients diagnosed with AKI through day 5.

  • Statistical Analysis: The efficacy analyses were conducted on the full analysis set, which included all randomized patients who received at least one dose of the study drug.

Visualizations

This compound's Mechanism of Action: The c-Met Signaling Pathway

This compound acts as a mimetic of Hepatocyte Growth Factor (HGF), the natural ligand for the c-Met receptor. The binding of this compound to c-Met is intended to activate downstream signaling pathways that promote cell survival, proliferation, and tissue repair.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (HGF Mimetic) cMet c-Met Receptor This compound->cMet Binds and Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT STAT cMet->STAT AKT AKT PI3K->AKT Cell_Response Cellular Responses (Survival, Proliferation, Repair) AKT->Cell_Response MAPK MAPK RAS->MAPK MAPK->Cell_Response STAT->Cell_Response

Caption: this compound activates the c-Met receptor, initiating key downstream signaling pathways.

Experimental Workflow for the Phase 3 DGF Trial

The following diagram illustrates the logical flow of the pivotal Phase 3 clinical trial for this compound in patients with delayed graft function.

DGF_Trial_Workflow Patient_Screening Patient Screening (Deceased Donor Kidney Transplant Recipients) Randomization Randomization (1:1) Patient_Screening->Randomization Treatment_Arm This compound (2 mg/kg) Once daily for 3 days Randomization->Treatment_Arm Arm 1 Placebo_Arm Placebo Once daily for 3 days Randomization->Placebo_Arm Arm 2 Follow_Up Follow-Up Period (12 Months) Treatment_Arm->Follow_Up Placebo_Arm->Follow_Up Primary_Endpoint Primary Endpoint Assessment (eGFR at Day 360) Follow_Up->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Assessment (DGF incidence, Acute Rejection, Graft Failure) Follow_Up->Secondary_Endpoints Statistical_Analysis Statistical Analysis Primary_Endpoint->Statistical_Analysis Secondary_Endpoints->Statistical_Analysis

Caption: Workflow of the Phase 3 clinical trial for this compound in Delayed Graft Function.

References

Terevalefim: A Comparative Analysis of Potency Across Species for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of Terevalefim (formerly ANG-3777), a small molecule hepatocyte growth factor (HGF) mimetic, focusing on its potency and mechanism of action across different species. Designed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical and clinical data to inform future research and development.

This compound acts as an agonist of the c-Met receptor, mimicking the biological activity of HGF. This activation triggers downstream signaling pathways involved in tissue repair and regeneration, making it a promising therapeutic candidate for conditions such as acute kidney injury (AKI) and delayed graft function (DGF).[1]

Comparative Potency and Efficacy

Direct comparative studies on the potency of this compound across multiple species are limited in the public domain. However, analysis of available preclinical and clinical data reveals significant differences in effective dosages, suggesting species-specific variations in pharmacokinetics and/or pharmacodynamics.

SpeciesConditionDosageKey FindingsReference
Rat Not specified40 mg/kg (intraperitoneal)Phosphorylation of the c-Met receptor.[2]
Human Delayed Graft Function2 mg/kg (intravenous)Well-tolerated; numerically lower incidence of graft failure versus placebo, although the primary endpoint was not met.[3][4]
Human Acute Kidney InjuryNot specifiedInvestigated in Phase 2 clinical trials.

Note: The substantial difference in dosage between rats (40 mg/kg) and humans (2 mg/kg) suggests potential variations in drug metabolism, receptor affinity, or downstream signaling efficacy between species. Further research is required to elucidate the precise reasons for these differences.

Mechanism of Action: The c-Met Signaling Pathway

This compound exerts its therapeutic effects by activating the c-Met receptor, a receptor tyrosine kinase. Upon binding, this compound induces receptor dimerization and autophosphorylation, initiating a cascade of intracellular signaling events. Key downstream pathways include the RAS/MAPK and PI3K/Akt pathways, which are crucial for cell survival, proliferation, and migration.

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (HGF Mimetic) cMet c-Met Receptor This compound->cMet Binds and Activates PI3K PI3K cMet->PI3K Activates RAS RAS cMet->RAS Activates Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

This compound activates the c-Met receptor, initiating downstream signaling.

Experimental Protocols

c-Met Receptor Activation Assay

This protocol outlines a method to assess the activation of the c-Met receptor by this compound in a cell-based assay.

Objective: To quantify the phosphorylation of the c-Met receptor upon stimulation with this compound.

Materials:

  • Human cell line expressing c-Met (e.g., H1299)

  • This compound

  • Recombinant human HGF (positive control)

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Puromycin (for selecting stable cell lines)

  • Lysis buffer

  • Phosphatase and protease inhibitors

  • Antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blot equipment

Workflow:

Experimental Workflow A 1. Cell Culture Plate H1299 cells and allow to adhere. B 2. Starvation Serum-starve cells to reduce basal receptor activation. A->B C 3. Treatment Treat cells with varying concentrations of this compound or HGF. B->C D 4. Lysis Lyse cells to extract proteins. C->D E 5. Western Blot Separate proteins by SDS-PAGE and transfer to a membrane. D->E F 6. Antibody Incubation Probe with anti-phospho-c-Met and anti-total-c-Met antibodies. E->F G 7. Detection Visualize bands using a chemiluminescent substrate. F->G H 8. Analysis Quantify band intensity to determine the ratio of phosphorylated to total c-Met. G->H

Workflow for assessing c-Met activation by Western blot.

Procedure:

  • Cell Seeding: Plate H1299 cells in 6-well plates and culture until they reach 70-80% confluency.

  • Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 12-24 hours.

  • Treatment: Treat the cells with a range of concentrations of this compound. Include a positive control (HGF) and a vehicle control. Incubate for the desired time (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting: Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against phospho-c-Met and total c-Met. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Calculate the ratio of phosphorylated c-Met to total c-Met to determine the level of receptor activation.

Alternatives to this compound

The therapeutic landscape for conditions like AKI is evolving, with several alternative strategies under investigation.

Therapeutic ClassExample(s)Mechanism of Action
Other c-Met Agonists cMet agonistic antibodyDirectly activates the c-Met receptor, similar to HGF and its mimetics.[5]
Direct Oxygen-Free Radical Scavengers α-lipoic acid, Curcumin, SeleniumReduce oxidative stress, a key contributor to kidney injury.
Adenosine Receptor Antagonists Theophylline, RolofyllineModulate renal hemodynamics and tubuloglomerular feedback.
Anti-inflammatory Agents Alkaline phosphatase, Sphingosine 1-phosphate analoguesTarget inflammatory pathways involved in the pathogenesis of AKI.

Conclusion

This compound remains a compound of significant interest due to its targeted mechanism of action as a c-Met agonist. The available data, while not providing a direct cross-species potency comparison, highlights important differences in effective dosages between preclinical models and human subjects. This underscores the need for careful dose-finding studies and a deeper understanding of species-specific pharmacology. The experimental protocols and comparative data on alternative therapies provided in this guide are intended to support the ongoing research and development efforts in the field of tissue regeneration and organ protection.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Terevalefim

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Terevalefim, a c-Met receptor activator also known as ANG-3777, fostering a secure research environment.

This compound is a chemical compound utilized in research settings. Adherence to proper disposal protocols is crucial to mitigate potential environmental and health risks. The following guidelines are based on general laboratory safety standards and information from Safety Data Sheets (SDS) for similar chemical compounds.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing.

Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound, as with many laboratory chemicals, must comply with local, state, and federal regulations. The following is a general procedural workflow for its disposal:

  • Waste Identification and Segregation:

    • Unused or expired this compound solid waste should be collected in a designated, clearly labeled hazardous waste container.

    • Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Container Management:

    • Use only approved, leak-proof, and chemically compatible containers for waste collection.

    • Ensure containers are securely sealed when not in use.

    • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other required hazard information.

  • Storage of Waste:

    • Store the hazardous waste container in a designated, secure, and well-ventilated secondary containment area.

    • The storage area should be away from heat sources and incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the EHS department or contractor with a complete inventory of the waste.

  • Documentation:

    • Maintain a detailed record of the disposed of this compound, including the quantity and date of disposal.

Under no circumstances should this compound be disposed of down the drain or in regular trash.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Terevalefim_Disposal_Workflow cluster_preparation Preparation cluster_collection Waste Collection & Segregation cluster_management Storage & Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Well-Ventilated Area (Fume Hood) A->B C Identify this compound Waste (Solid, Liquid, Contaminated Materials) B->C D Segregate into Designated Hazardous Waste Containers C->D E Label Containers Clearly ('Hazardous Waste', 'this compound') D->E F Store Securely in a Designated Area E->F G Contact EHS for Pickup F->G H Maintain Disposal Records G->H

This compound Disposal Workflow

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table summarizes general recommendations for handling and storage based on available Safety Data Sheets for similar compounds.

ParameterRecommendation
Storage Temperature Store in a cool, dry, and well-ventilated area.
Container Type Chemically resistant, sealed containers.
Waste Segregation Separate from incompatible materials.

Signaling Pathway of this compound

For informational purposes, the following diagram illustrates the signaling pathway activated by this compound. This compound is a mimetic of Hepatocyte Growth Factor (HGF) and selectively activates the c-Met receptor, which is involved in cell proliferation, survival, and migration.

Terevalefim_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound (ANG-3777) cMet c-Met Receptor This compound->cMet Binds and Activates Downstream Downstream Signaling Pathways (e.g., PI3K/Akt, MAPK/ERK) cMet->Downstream Initiates Response Cellular Responses (Proliferation, Survival, Migration) Downstream->Response Leads to

This compound Signaling Pathway

By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, contributing to a culture of safety and environmental stewardship. Always consult your institution's specific guidelines and the manufacturer's Safety Data Sheet for the most accurate and detailed information.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Terevalefim
Reactant of Route 2
Terevalefim

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。